BPAM344
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-7-fluoro-2,3-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-7-1-4-9-10(5-7)16(14,15)12-6-13(9)8-2-3-8/h1,4-5,8,12H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMTBPCYAZIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CNS(=O)(=O)C3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPAM344: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPAM344 is a potent, synthetic small molecule that functions as a positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for excitatory neurotransmission. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site, its impact on receptor kinetics and signaling, and the experimental methodologies used to elucidate its function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction to Kainate Receptors and this compound
Kainate receptors are tetrameric ion channels composed of various combinations of five subunits: GluK1-5. They are integral to synaptic transmission and plasticity in the central nervous system.[1][2] Dysregulation of KAR function has been implicated in a range of neurological and psychiatric disorders, making them a significant target for therapeutic intervention.
This compound, with the chemical name 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a well-characterized KAR PAM.[3] It exhibits subunit selectivity, primarily potentiating the activity of GluK1b, GluK2a, and GluK3a subunits.[4][5] Its mechanism of action involves binding to an allosteric site, distinct from the glutamate binding site, to modulate receptor function.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the positive allosteric modulation of KARs. This is achieved through its binding to a specific site on the receptor, which in turn influences the receptor's response to the endogenous agonist, glutamate.
Binding Site and Structural Insights
Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds at the dimer interface of the ligand-binding domains (LBDs) of the KAR. Specifically, two molecules of this compound bind symmetrically per LBD dimer. This binding site is located at the interface between two subunits of the receptor. The binding of this compound involves interactions with key amino acid residues, including K531, P532, F533, T535, L783, and Q786 of one subunit and I519, P532, T535, S761, K762, and G763 of the adjacent subunit in the GluK2 receptor.
By binding to this interface, this compound acts as a molecular "adhesive," stabilizing the LBD dimer. This stabilization is crucial for its modulatory effects on channel gating.
Impact on Receptor Function and Signaling
The binding of this compound to the LBD dimer interface leads to several key functional changes in the kainate receptor:
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Potentiation of Glutamate-Evoked Currents: this compound significantly enhances the amplitude of ion currents elicited by glutamate. This potentiation is concentration-dependent.
-
Decreased Desensitization: A hallmark of this compound's action is a dramatic reduction in the rate of receptor desensitization. Desensitization is a process where the channel closes despite the continued presence of the agonist. This compound stabilizes the LBD dimer, preventing the conformational changes that lead to desensitization.
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Stabilization of the Closed and Active-Like States: In the absence of an agonist or in the presence of a competitive antagonist like DNQX, this compound can stabilize the GluK2 receptor in a closed, non-conducting state. However, in the presence of glutamate, it promotes an active-like conformation of the LBD.
The overall effect of this compound is an increase in the total charge transfer through the ion channel in response to glutamate, thereby enhancing excitatory signaling.
Signaling Pathway
The signaling pathway modulated by this compound is centered on the kainate receptor's function as a ligand-gated ion channel.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
BPAM344 as a Positive Allosteric Modulator of Kainate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BPAM344, a pivotal positive allosteric modulator (PAM) of kainate receptors (KARs). Kainate receptors, a subtype of ionotropic glutamate receptors, are crucial for regulating synaptic transmission and plasticity within the central nervous system.[1][2][3] The modulation of these receptors by small molecules like this compound is a significant area of research for understanding neurological functions and developing novel therapeutic strategies for a range of disorders, including epilepsy, depression, and schizophrenia.[1][2] This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and illustrates the relevant signaling pathways.
Mechanism of Action
This compound exerts its modulatory effects by binding to a distinct allosteric site on the kainate receptor, separate from the glutamate binding site. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the ligand-binding domain (LBD) dimers. Specifically, two molecules of this compound bind per LBD dimer interface.
The primary mechanism of this compound is the stabilization of the LBD dimer interface, which acts as an "adhesive" to prevent the receptor from entering a desensitized state upon agonist binding. Normally, upon glutamate binding, the LBD "clamshell" closes, leading to either channel opening or desensitization, the latter of which involves the rupture of the LBD dimer interface. By stabilizing this interface, this compound prolongs the activated state of the receptor and inhibits desensitization. Interestingly, in the absence of an agonist, this compound can stabilize the receptor in a closed, non-conducting state.
Data Presentation: Quantitative Effects of this compound
The modulatory effects of this compound have been quantified across various kainate and AMPA receptor subunits. The following tables summarize key data from electrophysiological and fluorescence-based assays.
Table 1: Potentiation of Peak Current Amplitude by this compound
| Receptor Subunit | Modulator Concentration | Fold Potentiation of Glutamate-Evoked Current | Citation(s) |
|---|---|---|---|
| GluK1b | 100 µM | 5-fold | |
| GluK2a | 100 µM | 15-fold | |
| GluK2a | 200 µM | 21-fold | |
| GluK3a | 100 µM | 59-fold |
| GluA1i (AMPA) | 100 µM | 5-fold | |
Table 2: Potency (EC₅₀) of this compound on Kainate Receptors
| Receptor Subunit | Agonist Context | EC₅₀ Value | Citation(s) |
|---|---|---|---|
| GluK1 | 100 µM Kainate | 26.3 µM | |
| GluK2 | N/A | 79 µM | |
| GluK2 | 100 µM Kainate | 75.4 µM |
| GluK3 | 100 µM Kainate | 639 µM | |
Table 3: Effects of this compound on GluK2a Receptor Kinetics
| Parameter | Condition | Value | Citation(s) |
|---|---|---|---|
| Desensitization Kinetics (τ) | Without this compound | 5.5 ms | |
| Desensitization Kinetics (τ) | With this compound | 775 ms | |
| Deactivation Kinetics | With this compound | Minor effect | |
| Desensitization (τGlu) | 3 mM Glu | 4.35 ± 0.28 ms | |
| Desensitization (τGlu-BPAM-fast) | 3 mM Glu + 10 µM this compound | 11.1 ms |
| Desensitization (τGlu-BPAM-slow) | 3 mM Glu + 10 µM this compound | 726 ms | |
Experimental Protocols
The characterization of this compound relies on several key experimental techniques, including electrophysiology, structural biology, and fluorescence-based assays.
3.1. Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the receptor channel, providing detailed information on activation, desensitization, and modulation.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNA encoding the specific kainate receptor subunit of interest (e.g., rat GluK2).
-
Recording Configuration: Whole-cell patch-clamp recordings are performed. The cell membrane potential is typically held at -60 mV to record inward currents.
-
Ligand Application: A rapid solution exchange system is used to apply the agonist (e.g., 3 mM L-glutamate) to the cell for a set duration (e.g., 6 seconds).
-
Modulator Application: To test the effect of this compound, it is co-applied with the agonist. The resulting current is compared to the current elicited by the agonist alone.
-
Data Analysis: The peak amplitude, decay time constants (desensitization), and steady-state current are measured and analyzed to quantify the modulator's effect.
3.2. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in elucidating the high-resolution structure of the GluK2 receptor in complex with this compound, revealing its binding site and mechanism.
-
Protein Expression and Purification: The full-length kainate receptor (e.g., GluK2) is expressed in a suitable cell line (e.g., HEK293S GnTl⁻ cells) and purified using affinity chromatography.
-
Complex Formation: The purified receptor is incubated with this compound (and often a competitive antagonist like DNQX to stabilize a specific state) to form a stable complex.
-
Vitrification: The protein complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.
-
Data Collection & Processing: The frozen grids are imaged in a transmission electron microscope. Thousands of particle images are collected, aligned, and averaged to reconstruct a 3D map of the receptor complex.
-
Model Building: An atomic model of the receptor and the bound modulator is built into the 3D density map.
3.3. Calcium-Sensitive Fluorescence-Based Assay
This high-throughput method is used to determine the potency and efficacy of modulators by measuring intracellular calcium changes.
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Cell Line Generation: Stable HEK293 cell lines expressing individual homomeric kainate receptors (GluK1-3) are established.
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Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound Application: A fluorescent imaging plate reader (FLIPR) is used to add the agonist (e.g., kainate) and varying concentrations of this compound to the wells.
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Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium through the activated and modulated kainate receptors.
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Data Analysis: Dose-response curves are generated by plotting the fluorescence signal against the concentration of this compound to calculate EC₅₀ values.
Kainate Receptor Signaling Pathways
Kainate receptors contribute to neuronal signaling through both ionotropic and metabotropic mechanisms. This compound primarily modulates the ionotropic function.
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Ionotropic Signaling: As ligand-gated ion channels, KARs mediate fast excitatory neurotransmission. Upon activation by glutamate, the channel opens, allowing the influx of Na⁺ and, to a lesser extent, Ca²⁺ ions, and the efflux of K⁺ ions. This leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This compound enhances this process by preventing rapid desensitization, leading to a larger and more sustained current flow.
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Metabotropic Signaling: KARs can also signal through G-protein-coupled pathways, independent of their channel function. This non-canonical signaling can modulate neurotransmitter release and other cellular processes. For instance, activation of GluK2-containing KARs can mobilize endocannabinoids, which then act as retrograde messengers to inhibit glutamate release at presynaptic terminals.
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Presynaptic Modulation: KARs are located on both presynaptic and postsynaptic terminals. Presynaptically, they can modulate the release of neurotransmitters, including both glutamate and GABA.
References
An In-depth Technical Guide on the Effects of BPAM344 on GluK1, GluK2, and GluK3 Kainate Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of BPAM344, a positive allosteric modulator (PAM), on the homomeric kainate receptor (KAR) subunits GluK1, GluK2, and GluK3. It details the compound's mechanism of action, quantitative effects on receptor function, and the experimental protocols used for its characterization.
Introduction to Kainate Receptors and this compound
Kainate receptors are a subtype of ionotropic glutamate receptors (iGluRs) that play critical roles in regulating synaptic transmission and plasticity throughout the central nervous system.[1] Composed of five subunits (GluK1-5), functional KARs are tetrameric assemblies. The GluK1, GluK2, and GluK3 subunits can form functional homomeric or heteromeric channels and are key targets for pharmacological modulation in various neurological and psychiatric disorders.[2][3]
This compound is a benzothiadiazine-based small molecule initially explored for its effects on AMPA receptors but has been identified as a potent positive allosteric modulator of GluK1, GluK2, and GluK3 subunits.[4][5] As a PAM, it enhances the receptor's response to an agonist, such as glutamate, rather than activating the receptor directly.
Mechanism of Action
This compound exerts its modulatory effects by binding to the ligand-binding domain (LBD) dimer interface of the kainate receptor. Structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have revealed that two this compound molecules bind symmetrically at each LBD dimer interface.
The binding of this compound acts as a molecular "glue," stabilizing the LBD dimer. This stabilization prevents the conformational changes that lead to receptor desensitization—a process where the channel closes despite the continued presence of an agonist. By inhibiting desensitization, this compound prolongs the ion channel opening and enhances the overall current mediated by the receptor. Interestingly, in the absence of an agonist, this compound has been shown to stabilize the receptor in a closed, non-conducting state.
Quantitative Effects of this compound
The modulatory effect of this compound varies across the GluK1, GluK2, and GluK3 subunits. Its potency and efficacy have been quantified primarily through electrophysiology and calcium-sensitive fluorescence-based assays.
| Subunit | Assay Type | Agonist | EC₅₀ of this compound (μM) | Fold Potentiation (at specified this compound conc.) |
| GluK1b | Fluorescence Assay | 100 μM Kainate | 26.3 | 5-fold (at 100 μM) |
| GluK2a | Electrophysiology | Glutamate | 79 | 15-fold (at 100 μM), 21-fold (at 200 μM) |
| GluK2a | Fluorescence Assay | 100 μM Kainate | 75.4 | Not specified |
| GluK3a | Fluorescence Assay | 100 μM Kainate | 639 | 59-fold (at 100 μM) |
Data compiled from multiple sources. Note that experimental conditions can influence absolute values.
| Parameter | Condition | Value |
| Desensitization Time Constant (τ) | 3 mM Glutamate alone | 4.35 ± 0.28 ms |
| 3 mM Glutamate + 10 μM this compound | Fast component: 9.89 ± 0.55 msSlow component: 1,081 ± 119 ms | |
| Glutamate (unspecified conc.) | From 5.5 ms to 775 ms | |
| Deactivation Kinetics | Glutamate + this compound | Minor effect observed |
These data highlight that this compound is most potent at the GluK1 subunit but elicits the largest potentiation of current amplitude at the GluK3 subunit. Its most profound effect on channel kinetics is the dramatic slowing of desensitization, particularly for GluK2.
Experimental Protocols
The characterization of this compound's effects relies on several key methodologies.
This technique directly measures the ion flow through the receptor channel in response to agonist and modulator application.
-
Cell Preparation : Full-length rat GluK2 (with a Q621 site for Ca²⁺ permeability) is expressed in Human Embryonic Kidney (HEK) 293 cells.
-
Recording : Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.
-
Solution Application : A rapid perfusion system is used to apply solutions. The external solution typically contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, and 10 glucose, pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.
-
Experimental Procedure : A baseline is established before a prolonged application (e.g., 6 seconds) of an agonist like 3 mM glutamate. The experiment is then repeated with the co-application of the agonist and a specific concentration of this compound (e.g., 10 μM).
-
Data Analysis : The resulting current traces are analyzed to measure peak amplitude, steady-state current, and the time constant (τ) of desensitization by fitting the decay phase to an exponential function.
This high-throughput method measures receptor activation indirectly by detecting the influx of calcium through Ca²⁺-permeable KARs.
-
Cell Lines : HEK293 cell lines stably expressing the homomeric GluK1, GluK2, or GluK3 subunits are used.
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Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to Ca²⁺.
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Assay Procedure : A baseline fluorescence is measured using a plate reader (e.g., a FlexStation). An agonist (e.g., 100 μM kainate) is applied, both in the absence and presence of varying concentrations of this compound.
-
Data Quantification : The peak fluorescence response is quantified as the difference between the maximal fluorescence after agonist application and the baseline. This allows for the generation of concentration-response curves to determine the EC₅₀ of the modulator.
Cryo-EM is used to determine the high-resolution structure of the full-length receptor in complex with this compound, providing direct insight into its binding site and mechanism.
-
Protein Expression and Purification : Full-length GluK2 is expressed in suspension-adapted HEK 293 cells. The protein is then purified using affinity chromatography in the presence of a detergent like digitonin.
-
Sample Preparation : The purified GluK2 protein is incubated with a high concentration of this compound (e.g., 500 μM) before being applied to EM grids and flash-frozen in liquid ethane.
-
Data Collection and Processing : The frozen grids are imaged using a transmission electron microscope. Thousands of particle images are collected and processed using specialized software to reconstruct a 3D model of the receptor-ligand complex.
Conclusion
This compound is a valuable pharmacological tool for studying the function of GluK1, GluK2, and GluK3 kainate receptors. It acts as a potent positive allosteric modulator by binding to the LBD dimer interface, where it stabilizes the active state and dramatically inhibits receptor desensitization. While its potency varies across subunits (GluK1 > GluK2 > GluK3), its potentiation effect is most pronounced at GluK3. The detailed experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating kainate receptors.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule positive allosteric modulation of homomeric kainate receptors GluK1-3: development of screening assays and insight into GluK3 structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
The Discovery and Development of BPAM344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPAM344 is a potent, small-molecule positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for excitatory neurotransmission in the central nervous system. This document provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of KAR modulation. While extensive in vitro and structural data are available, information regarding the specific discovery process, pharmacokinetic properties, and in vivo efficacy of this compound is not yet publicly documented.
Introduction
Kainate receptors (KARs) are ligand-gated ion channels that play a critical role in regulating synaptic transmission and neuronal excitability.[1][2] Composed of various combinations of subunits (GluK1-5), KARs are implicated in a range of neurological and psychiatric disorders, including epilepsy, pain, and mood disorders.[1] The development of selective modulators for KARs has been a long-standing challenge in neuropharmacology. This compound, chemically known as 4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has emerged as a valuable research tool for probing KAR function.[2] It acts as a positive allosteric modulator, enhancing the receptor's response to the endogenous agonist glutamate.[2]
Discovery and Medicinal Chemistry
The specific discovery process of this compound has not been detailed in the available literature. However, it belongs to the benzothiadiazine dioxide class of compounds, which are known to modulate ion channels. Structure-activity relationship (SAR) studies on related compounds have indicated that electron-withdrawing substituents at the 7-position of the benzothiadiazine ring system enhance the modulatory activity at KARs.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the KAR, distinct from the glutamate binding site. Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binds at the dimer interface of the ligand-binding domain (LBD) of the receptor. This binding stabilizes the active conformation of the receptor, leading to a potentiation of glutamate-evoked currents. A key aspect of its mechanism is the marked decrease in the rate of receptor desensitization, which is the process by which the receptor becomes unresponsive to a sustained presence of the agonist. By preventing desensitization, this compound prolongs the duration of the channel opening in response to glutamate.
Signaling Pathway Diagram
References
BPAM344: A Technical Guide to its Application in Synaptic Transmission Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of BPAM344, a potent positive allosteric modulator of kainate receptors, and its application in the study of synaptic transmission. We will cover its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its use in electrophysiological studies.
Introduction: The Role of Kainate Receptors and this compound
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2][3] Unlike AMPA and NMDA receptors, KARs have more complex roles, acting as mediators of excitatory postsynaptic potentials and as modulators of both excitatory and inhibitory neurotransmission.[3] Their involvement in various neurological and psychiatric disorders has made them a significant target for therapeutic development.[2]
The study of KARs has been advanced by the development of specific pharmacological tools. This compound is a small molecule that acts as a positive allosteric modulator (PAM) for KAR subunits GluK1, GluK2, and GluK3. It enhances the function of these receptors without directly activating them, making it an invaluable tool for dissecting the specific contributions of KARs to synaptic function and plasticity.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the kainate receptor, distinct from the glutamate binding site. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the ligand-binding domain (LBD) dimer interface.
The binding of glutamate to the KAR causes the LBD "clamshell" to close, leading to the opening of the ion channel. However, this is typically followed by a rapid desensitization process, where the LBD dimer interface ruptures, and the channel closes despite the continued presence of glutamate. This compound acts as a molecular "adhesive," stabilizing the LBD dimer interface and preventing this rupture. This action markedly decreases the receptor's desensitization rate, prolonging the flow of ions and potentiating the glutamate-evoked current.
Quantitative Data: Potency and Efficacy of this compound
The following table summarizes the quantitative effects of this compound on various kainate receptor subunits as determined by electrophysiological and fluorescence-based assays.
| Parameter | GluK1 | GluK2 | GluK3 | Notes |
| EC₅₀ (Potentiation) | 26.3 µM | 75.4 - 79 µM | 639 µM | Concentration for half-maximal potentiation of kainate/glutamate-evoked currents. |
| Peak Current Potentiation | ~5-fold | ~15- to 21-fold | ~59-fold | Fold increase in current amplitude in the presence of 100-200 µM this compound. |
| Desensitization Time Constant (τ) | N/A | From ~5.5 ms to ~775 ms | N/A | This compound dramatically slows the rate of receptor desensitization for GluK2. |
Data compiled from multiple sources. Values can vary based on experimental conditions.
Visualizing this compound's Role in Synaptic Transmission
The following diagram illustrates the molecular mechanism of this compound at a postsynaptic kainate receptor.
Caption: Mechanism of this compound at a glutamatergic synapse.
This flowchart outlines a typical electrophysiology experiment to characterize the effects of this compound on synaptic transmission.
Caption: Workflow for an electrophysiological study using this compound.
Experimental Protocols: Whole-Cell Patch-Clamp Analysis
This section provides a detailed methodology for investigating the effects of this compound on KAR-mediated excitatory postsynaptic currents (EPSCs) in acute hippocampal slices. This protocol is a composite based on standard electrophysiological practices.
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Slicing Solution (Carbogenated, 4°C): Sucrose-based artificial cerebrospinal fluid (aCSF) to improve cell viability.
-
Recording aCSF (Carbogenated, 32-34°C): Standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Internal Solution: Cesium-based solution to improve voltage clamp, containing (in mM): 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.25 with CsOH.
-
Pharmacological Agents:
-
This compound (e.g., 100 µM final concentration).
-
Picrotoxin (50 µM) to block GABA-A receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
TTX (Tetrodotoxin, 1 µM) to confirm synaptic nature of events (optional control).
-
-
Acute Slice Preparation:
-
Anesthetize a rodent according to approved institutional animal care protocols.
-
Perfuse transcardially with ice-cold, carbogenated (95% O₂/5% CO₂) slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal slices using a vibratome in the same ice-cold solution.
-
Transfer slices to a holding chamber with recording aCSF, incubate at 34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfusing with carbogenated aCSF at 2-3 mL/min.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Voltage-clamp the neuron at -70 mV to record inward EPSCs.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
-
Data Acquisition:
-
Deliver test stimuli (e.g., 100 µs duration) every 10-20 seconds (0.1-0.05 Hz). Adjust stimulus intensity to evoke a stable EPSC of 50-150 pA.
-
In the presence of D-AP5 and Picrotoxin, the remaining current is primarily mediated by AMPA and Kainate receptors.
-
Record a stable baseline of evoked EPSCs for 10-15 minutes.
-
-
Application of this compound:
-
Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM).
-
Continue recording for 20-30 minutes to allow the drug to reach equilibrium and to observe its full effect.
-
-
Data Analysis:
-
Measure the peak amplitude and the decay time constant (τ) of the averaged EPSCs from the baseline period and the this compound application period.
-
Calculate the percentage change in amplitude to quantify potentiation.
-
Compare the decay kinetics to assess the effect on receptor desensitization. A significant increase in the decay time constant indicates a slowing of desensitization.
-
Conclusion
This compound is a powerful and specific tool for the functional investigation of kainate receptors in the brain. Its ability to potentiate KAR currents by preventing desensitization allows researchers to amplify and isolate KAR-mediated synaptic events. By using the protocols and understanding the mechanisms outlined in this guide, scientists can effectively leverage this compound to explore the nuanced roles of kainate receptors in synaptic transmission, plasticity, and neurological disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors play a role in modulating synaptic transmission in the olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on BPAM344 and Ionotropic Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on BPAM344, a significant positive allosteric modulator (PAM) of ionotropic glutamate receptors (iGluRs), with a primary focus on its interaction with kainate receptors (KARs). Ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptor subtypes, are ligand-gated ion channels that mediate the majority of excitatory synaptic transmission throughout the central nervous system.[1][2][3] Their roles in synaptic plasticity make them crucial for learning and memory.[3] this compound has emerged as a critical tool for elucidating the function and therapeutic potential of KARs, which are implicated in various neurological and psychiatric disorders.[4]
This compound: A Positive Allosteric Modulator of Kainate Receptors
This compound (4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a positive allosteric modulator that primarily targets kainate receptor subunits GluK1, GluK2, and GluK3. Unlike agonists that directly activate receptors, PAMs like this compound bind to a different site on the receptor, enhancing the effect of the natural agonist, glutamate. This modulation offers a nuanced approach to influencing receptor activity. This compound has also been shown to potentiate currents in the AMPA receptor subunit GluA1i.
Mechanism of Action
Foundational research, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, has revealed that this compound exerts its effects by binding to the ligand-binding domain (LBD) dimer interface of the kainate receptor. The binding of two this compound molecules per LBD dimer interface acts as an "adhesive," stabilizing this interface and preventing the receptor from entering a desensitized state following glutamate binding. This stabilization leads to a potentiation of glutamate-evoked ion currents.
In the absence of an agonist or in the presence of a competitive antagonist like DNQX, this compound stabilizes the GluK2 receptor in a closed, non-conducting state. This indicates that this compound's primary role is to modulate the receptor's response to an agonist rather than directly activating it.
Quantitative Data
The following tables summarize the key quantitative findings from foundational research on this compound.
Table 1: Potency of this compound on Homomeric Kainate Receptors
This table presents the half-maximal effective concentration (EC50) of this compound, indicating its potency in potentiating agonist-induced responses for different kainate receptor subunits.
| Receptor Subunit | EC50 (µM) | Assay Type | Notes |
| GluK1 | 26.3 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |
| GluK2 | 79 | Electrophysiology | Potentiation of glutamate-evoked currents. |
| GluK2 | 75.4 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |
| GluK3 | 639 | Calcium-sensitive fluorescence-based | In the presence of 100 µM kainate. |
Table 2: this compound-Induced Potentiation of Peak Current Amplitude
This table shows the fold-increase in the maximum current response elicited by glutamate when in the presence of this compound.
| Receptor Subunit | Fold Potentiation | This compound Concentration |
| GluK1b | 5-fold | 100 µM |
| GluK2a | 15-fold | 100 µM |
| GluK2a | 21-fold | 200 µM |
| GluK3a | 59-fold | 100 µM |
| GluA1i (AMPA) | 5-fold | 100 µM |
Table 3: Effect of this compound on GluK2a Receptor Kinetics
This table illustrates how this compound significantly alters the speed of desensitization of the GluK2a receptor.
| Kinetic Parameter | Without this compound | With this compound |
| Desensitization Kinetics (τ) | 5.5 ms | 775 ms |
| Deactivation Kinetics | Minor effect observed | Minor effect observed |
Experimental Protocols
The foundational understanding of this compound's interaction with iGluRs has been built upon several key experimental techniques.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the receptor channel, providing direct evidence of potentiation and changes in receptor kinetics.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the desired kainate receptor subunit (e.g., GluK2).
-
Recording: Whole-cell patch-clamp recordings are performed on transfected cells. The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Ligand Application: A rapid solution exchange system is used to apply glutamate to the cell, eliciting an inward current. To test the modulator, cells are pre-incubated with this compound before co-application with glutamate.
-
Data Analysis: The peak amplitude of the glutamate-evoked current is measured in the presence and absence of this compound to determine the fold potentiation. The decay of the current is fitted with an exponential function to calculate the time constant (τ) of desensitization.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the structure of the GluK2 receptor in complex with this compound, revealing its binding site and mechanism of action.
-
Protein Expression and Purification: Full-length GluK2 is expressed in a suitable cell line (e.g., suspension-adapted HEK 293 cells) and purified using affinity chromatography in the presence of a detergent like digitonin.
-
Complex Formation: The purified GluK2 protein is incubated with a high concentration of this compound (e.g., 500 µM) to ensure binding.
-
Sample Preparation: The protein-ligand complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.
-
Data Collection and Processing: The grids are imaged in a transmission electron microscope. Thousands of particle images are collected and processed using software like RELION to reconstruct a 3D model of the receptor complex. This allows for the visualization of the this compound molecules bound at the LBD dimer interface.
Calcium-Sensitive Fluorescence-Based Assays
This high-throughput method allows for the efficient screening and characterization of modulators by measuring a downstream effect of ion channel opening—calcium influx.
-
Cell Line Establishment: HEK293 cells are transiently transfected to express the homomeric kainate receptor of interest (GluK1, GluK2, or GluK3).
-
Assay Preparation: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Using a microplate reader, the baseline fluorescence is measured. An agonist (e.g., 100 µM kainate) is applied along with varying concentrations of this compound.
-
Signal Detection: The increase in intracellular calcium upon channel opening leads to an increase in fluorescence, which is detected by the plate reader.
-
Data Analysis: The fluorescence response is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Structural Insights and Logical Relationships
Structural studies have confirmed that this compound binding directly influences the conformational state of the receptor. By stabilizing the LBD dimer, it prevents the structural rearrangements that lead to desensitization, thus locking the receptor in a state that is primed for or sustained in activation in the presence of an agonist.
Conclusion
The foundational research on this compound has significantly advanced our understanding of ionotropic glutamate receptor modulation. Through a combination of electrophysiology, advanced structural biology, and fluorescence-based assays, the mechanism of action, potency, and kinetic effects of this compound have been clearly defined. It serves as a powerful pharmacological tool to dissect the complex roles of kainate receptors in synaptic transmission and neuronal signaling. Furthermore, the detailed structural and functional data provide a robust framework for the rational design of novel therapeutics targeting kainate receptors for the treatment of a range of central nervous system disorders.
References
An In-depth Technical Guide to the Pharmacology of BPAM344
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPAM344 is a novel small molecule that has been identified as a potent positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for synaptic transmission in the central nervous system. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used for its characterization. Through a synthesis of current research, this document aims to serve as an in-depth resource for professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling.
Introduction
Kainate receptors, composed of various combinations of GluK1-5 subunits, are implicated in a range of physiological and pathological processes, including synaptic plasticity, epilepsy, and neurodevelopmental disorders.[1] The development of selective modulators for these receptors is of significant interest for therapeutic intervention. This compound has emerged as a key tool compound for studying KAR function due to its potentiation of receptor activity in response to the endogenous ligand glutamate.[2][3] This guide summarizes the key pharmacological data and experimental procedures related to this compound.
Mechanism of Action
This compound functions as a positive allosteric modulator by binding to a site distinct from the glutamate binding pocket.[1][4] Cryo-electron microscopy studies have revealed that this compound binds at the dimer interface of the ligand-binding domain (LBD) of KARs. This binding stabilizes the LBD dimer, which in turn reduces the rate of receptor desensitization and potentiates the ion flow through the channel in the presence of an agonist.
Pharmacological Effects
In Vitro Potency and Efficacy
The modulatory effects of this compound have been quantified across different KAR subunits, demonstrating a degree of subunit selectivity. The following table summarizes the key quantitative data from in vitro assays.
| Parameter | GluK1 | GluK2 | GluK3 | Assay Type | Reference |
| EC50 (Potentiation of Kainate) | 26.3 µM | 75.4 µM | 639 µM | Calcium Fluorescence Assay | |
| EC50 (Potentiation of Glutamate) | Not Reported | 79 µM | Not Reported | Electrophysiology | |
| Fold Potentiation (100 µM this compound) | 5-fold | 15-fold | 59-fold | Electrophysiology | |
| Effect on Desensitization | Markedly Decreased | Markedly Decreased | Markedly Decreased | Electrophysiology |
Structural Basis of Action
Cryo-electron microscopy has been instrumental in elucidating the structural basis for the positive allosteric modulation of KARs by this compound. These studies have provided high-resolution structures of the GluK2 receptor in complex with this compound, revealing the precise binding pocket at the LBD dimer interface.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacology of this compound.
Cell Culture and Transfection for KAR Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of KAR subunits.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection:
-
Plate HEK293 cells in 6-well plates at a density of 2 x 10^5 cells/well 24 hours prior to transfection.
-
For each well, prepare a mix of plasmid DNA encoding the desired GluK subunit (e.g., 2 µg) in a serum-free medium such as Opti-MEM.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before proceeding with functional assays.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure ion currents through KARs in response to agonist application, with and without this compound.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH).
-
-
Procedure:
-
Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist (e.g., 1 mM glutamate) is applied rapidly using a perfusion system, and the resulting inward current is recorded.
-
The protocol is repeated with the co-application of this compound to measure its potentiating effect.
-
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BPAM344's Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs). It details the compound's mechanism of action, its quantifiable effects on KAR subunits, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals involved in the development of novel therapeutics targeting glutamatergic signaling.
Core Mechanism of Action
This compound enhances the function of kainate receptors, a subtype of ionotropic glutamate receptors crucial for mediating excitatory neurotransmission in the central nervous system[1][2][3][4]. Glutamate, the principal excitatory neurotransmitter, activates these receptors, leading to postsynaptic depolarization and the propagation of nerve impulses[1]. KARs are implicated in various physiological processes, including synaptic plasticity, and are associated with several neurological and psychiatric disorders.
The modulatory effect of this compound stems from its binding to the ligand-binding domain (LBD) dimer interface of the KAR. By stabilizing this interface, this compound acts as a molecular "adhesive," preventing the receptor from entering a desensitized state following activation by glutamate. This results in a sustained and potentiated response to glutamate, thereby increasing neuronal excitability. Cryo-electron microscopy (cryo-EM) studies have revealed that two molecules of this compound bind per LBD dimer interface.
Quantitative Impact on Kainate Receptor Function
The potentiation of KARs by this compound has been quantified through electrophysiological studies. The compound exhibits varying efficacy across different KAR subunits.
| Parameter | Subunit | Value | Concentration | Reference |
| EC₅₀ | GluK2a | 79 µM | N/A | |
| Peak Current Potentiation | GluK2a | 21-fold | 200 µM | |
| GluK2a | 15-fold | 100 µM | ||
| GluK3a | 59-fold | 100 µM | ||
| GluK1b | 5-fold | 100 µM | ||
| GluA1i (AMPA Receptor) | 5-fold | 100 µM | ||
| Desensitization Time Constant (τ) | GluK2a (without this compound) | 5.5 ms | N/A | |
| GluK2a (with this compound) | 775 ms | N/A |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. In the presence of glutamate, KARs open, allowing ion influx and subsequent neuronal depolarization. This compound enhances this process by preventing receptor desensitization.
Experimental Protocols
The characterization of this compound's effects on neuronal excitability relies on several key experimental techniques.
Patch-Clamp Electrophysiology
This is the primary method for directly measuring the ion currents mediated by KARs.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with cDNA encoding the desired rat KAR subunit (e.g., GluK2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is typically held at -60 mV.
-
Ligand Application: A rapid solution exchange system is used to apply glutamate (e.g., 3 mM) to elicit a response. To test the effect of this compound, it is co-applied with glutamate.
-
Data Analysis: The resulting inward currents are recorded and analyzed to determine the peak current amplitude, the time constant of desensitization (τ), and deactivation kinetics.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to determine the high-resolution structure of the KAR in complex with this compound, providing insights into its binding site and mechanism of action.
Methodology:
-
Protein Expression and Purification: The KAR protein (e.g., GluK2) is expressed and purified.
-
Complex Formation: The purified receptor is incubated with this compound to form a stable complex.
-
Cryo-EM Sample Preparation: The complex is applied to EM grids and rapidly frozen in liquid ethane.
-
Data Collection and Processing: The grids are imaged in a transmission electron microscope, and the resulting images are processed to reconstruct a 3D model of the receptor-ligand complex.
Calcium-Sensitive Fluorescence-Based Assay
This assay provides a higher-throughput method to assess the functional consequences of KAR modulation.
Methodology:
-
Cell Line Generation: Stable cell lines expressing the target KAR subunit (e.g., GluK1, GluK2, or GluK3) are generated.
-
Assay Preparation: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: this compound and a KAR agonist (e.g., glutamate, kainate, or domoate) are added to the cells.
-
Signal Detection: Changes in intracellular calcium levels, resulting from KAR activation, are measured as changes in fluorescence intensity. This allows for the evaluation of this compound's modulatory effect in the presence of different agonists.
Conclusion
This compound is a potent positive allosteric modulator of kainate receptors that significantly enhances neuronal excitability by preventing receptor desensitization. Its well-characterized mechanism of action and quantifiable effects on specific KAR subunits make it a valuable tool for studying glutamatergic signaling and a potential starting point for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the properties of this compound and other KAR modulators.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
BPAM344: A Technical Overview of a Novel Kainate Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies involving BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs). This compound has emerged as a significant research tool for elucidating the function of KARs and holds potential for therapeutic development in neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Findings and Quantitative Data
This compound selectively potentiates glutamate-evoked currents at KAR subunits GluK1b, GluK2a, and GluK3a.[1] Its primary mechanism involves binding to the ligand-binding domain (LBD) dimer interface, stabilizing the receptor in an active-like conformation and preventing desensitization.[2][3][4][5]
Potentiation of Glutamate-Evoked Currents
This compound significantly enhances the peak current amplitude of various KAR subunits in response to glutamate.
| Receptor Subunit | Concentration of this compound | Fold Potentiation of Peak Current | Reference |
| GluK1b | 100 µM | 5-fold | |
| GluK2a | 100 µM | 15-fold | |
| GluK2a | 200 µM | 21-fold | |
| GluK3a | 100 µM | 59-fold | |
| GluA1i (AMPA) | 100 µM | 5-fold |
EC50 Values
The half-maximal effective concentration (EC50) of this compound varies across different KAR subunits, indicating a degree of selectivity.
| Receptor Subunit | EC50 | Experimental Assay | Reference |
| GluK1 | 26.3 µM | Calcium-sensitive fluorescence-based assay | |
| GluK2 | 79 µM | Electrophysiology | |
| GluK2 | 75.4 µM | Calcium-sensitive fluorescence-based assay | |
| GluK3 | 639 µM | Calcium-sensitive fluorescence-based assay |
Impact on Receptor Kinetics
A key effect of this compound is its marked decrease in the desensitization kinetics of KARs, while having a minimal effect on deactivation.
| Parameter | Condition | Value | Reference |
| Desensitization Time Constant (τ) of GluK2a | Without this compound | 5.5 ms | |
| Desensitization Time Constant (τ) of GluK2a | With this compound | 775 ms |
Experimental Protocols
The characterization of this compound has involved a range of sophisticated experimental techniques to probe its interaction with KARs and its functional consequences.
Patch-Clamp Electrophysiology
This technique was central to quantifying the potentiation of glutamate-evoked currents and the modulation of receptor kinetics by this compound.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells were used for transient or stable expression of full-length rat GluK2.
-
Recording Conditions: Whole-cell patch-clamp recordings were performed at a membrane potential of -60 mV.
-
Ligand Application: A prolonged application of 3 mM glutamate was used to elicit rapidly activating inward currents.
-
Data Analysis: The peak current amplitude and the time constant of desensitization were measured in the absence and presence of this compound to determine its modulatory effects.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to resolve the structure of the GluK2 KAR in complex with this compound, providing a detailed view of the binding site and the conformational changes induced by the modulator.
-
Sample Preparation: Rat GluK2 wild-type was expressed in HEK293S GnTl⁻ cells. The protein was solubilized in the presence of the competitive antagonist DNQX to reduce desensitization.
-
Purification: Affinity column chromatography was used for purification, with extensive washing with buffers containing 1 mM DNQX and a high salt concentration (500 mM).
-
Structural Determination: The cryo-EM structures of GluK2 in complex with this compound and other ligands like DNQX and the negative allosteric modulator perampanel were solved.
Calcium-Sensitive Fluorescence-Based Assay
This high-throughput assay was utilized to determine the potency of this compound at different KAR subunits.
-
Cell Lines: Stable GT-HEK293 cell lines expressing GluK1, GluK2, or GluK3 were generated.
-
Assay Principle: The assay measures the influx of calcium through the activated KAR channels using a calcium-sensitive fluorescent dye.
-
Experimental Procedure: Cells were incubated with the fluorescent dye, and the change in fluorescence was measured upon application of a KAR agonist (e.g., 100 µM kainate) in the presence of varying concentrations of this compound.
-
Data Analysis: The EC50 values for this compound at each KAR subunit were determined from the concentration-response curves.
X-ray Crystallography
X-ray crystallography was used to determine the structure of the GluK1 ligand-binding domain in complex with this compound, revealing the precise binding interactions.
-
Construct: The soluble ligand-binding domain of GluK1 was used for crystallization.
-
Crystallization: The protein was co-crystallized with this compound.
-
Structural Insights: The crystal structure located two modulator-binding sites at the GluK1 dimer interface.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the key experimental techniques used in its study.
Caption: Mechanism of this compound Action on Kainate Receptors.
Caption: Electrophysiological Workflow for this compound Characterization.
Caption: Cryo-EM Workflow for Structural Studies of this compound-KAR Complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sobolevskylab.org [sobolevskylab.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
Methodological & Application
Application Notes and Protocols for Utilizing BPAM344 in In Vitro Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPAM344 is a potent positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2][3] Kainate receptors are implicated in a variety of neurological and psychiatric conditions, making them a key target for therapeutic development. This compound enhances the function of KARs by binding to the ligand-binding domain (LBD) dimer interface, acting as an "adhesive" to prevent receptor desensitization in the presence of an agonist like glutamate.[1][4] This modulation prolongs the activation of the receptor, making this compound a valuable tool for studying KAR physiology and pathophysiology in neuronal circuits.
These application notes provide detailed protocols for the use of this compound in primary and iPSC-derived neuronal cultures, with a focus on functional analysis using calcium imaging.
Data Presentation
Quantitative Analysis of this compound Potency
The following tables summarize the half-maximal effective concentration (EC50) values of this compound for potentiating the response of kainate at different homomeric kainate receptor subunits. This data is essential for designing experiments with appropriate concentrations of the modulator.
| Receptor Subunit | EC50 of this compound (in the presence of 100 µM kainate) | Reference |
| GluK1 | 26.3 µM | |
| GluK2 | 75.4 µM | |
| GluK3 | 639 µM |
| Receptor Subunit | Agonist | EC50 of Agonist (in the presence of 150 µM this compound) | Reference |
| GluK1 | Domoate | 0.77 µM | |
| GluK2 | Domoate | 1.33 µM |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action at the Kainate Receptor
Caption: Mechanism of this compound as a positive allosteric modulator of kainate receptors.
Experimental Workflow for In Vitro Neuronal Studies
Caption: Workflow for assessing this compound's effect on neuronal activity via calcium imaging.
Experimental Protocols
Protocol 1: Culture of Primary Hippocampal Neurons
This protocol is adapted for the culture of primary neurons suitable for functional assays.
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Laminin
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Papain and DNase I
-
E18 rat embryos
Procedure:
-
Plate Coating:
-
Prepare a 50 µg/mL working solution of PDL in sterile water.
-
Coat the surface of culture vessels (e.g., 96-well plates) and incubate for at least 1 hour at 37°C.
-
Rinse plates three times with sterile water and allow them to dry completely.
-
Subsequently, coat with laminin (10 µg/mL) for at least 2 hours at 37°C before plating cells.
-
-
Neuron Isolation:
-
Dissect hippocampi from E18 rat embryos in ice-cold dissection medium.
-
Digest the tissue with papain (20 units/mL) and DNase I (10 µg/mL) at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Maintenance:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a density of 30,000-50,000 cells/cm² in pre-warmed plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace 50% of the medium with fresh maintenance medium. Continue with 50% medium changes every 2-3 days.
-
Cultures are typically ready for functional assays between 7 and 21 days in vitro (DIV).
-
Protocol 2: Culture of iPSC-Derived Glutamatergic Neurons
This protocol outlines the basic steps for culturing commercially available iPSC-derived neurons.
Materials:
-
Cryopreserved iPSC-derived glutamatergic neurons
-
Specialized neuronal maintenance medium (as per manufacturer's instructions)
-
PDL and Geltrex or other suitable extracellular matrix coating
-
Doxycycline (if required for maturation)
Procedure:
-
Plate Coating:
-
Coat culture plates with PDL followed by Geltrex according to the manufacturer's recommendations to enhance cell adherence.
-
-
Thawing and Plating:
-
Rapidly thaw the vial of cryopreserved neurons in a 37°C water bath.
-
Transfer cells to a tube containing pre-warmed maintenance medium.
-
Centrifuge the cells, resuspend the pellet, and count viable cells.
-
Plate the neurons at the recommended density (e.g., 30,000 cells/cm²) on the pre-coated plates.
-
-
Maturation and Maintenance:
-
Follow the manufacturer's protocol for neuronal maturation, which may include a stabilization phase with specific supplements like doxycycline.
-
Perform regular media changes (e.g., 50% replacement every 2-3 days) as recommended.
-
Neurons are typically ready for experiments within 11-14 days post-thawing.
-
Protocol 3: Functional Analysis of this compound using Calcium Imaging
This protocol details how to assess the modulatory effect of this compound on agonist-induced calcium influx in cultured neurons.
Materials:
-
Mature neuronal cultures (from Protocol 1 or 2)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kainate or Glutamate stock solution (e.g., 10 mM in water)
-
Fluorescence microscope with time-lapse imaging capability
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (1-5 µM) with Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.
-
-
This compound Incubation:
-
Prepare working solutions of this compound in HBSS. A final concentration range of 10-100 µM is a reasonable starting point based on EC50 values. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the HBSS with the this compound working solutions or vehicle control and incubate for 5-10 minutes.
-
-
Imaging and Agonist Application:
-
Place the culture plate on the microscope stage and focus on the neuronal field.
-
Begin time-lapse imaging, acquiring images every 1-2 seconds.
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Add the kainate receptor agonist (e.g., kainate or glutamate) to achieve the desired final concentration (e.g., 10-100 µM).
-
Continue recording for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Define Regions of Interest (ROIs) around individual neuronal cell bodies.
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline intensity.
-
Analyze key parameters of the calcium transients, such as peak amplitude, duration, and the area under the curve.
-
Compare the responses in this compound-treated wells to the vehicle control to quantify the potentiation effect.
-
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule positive allosteric modulation of homomeric kainate receptors GluK1-3: development of screening assays and insight into GluK3 structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of BPAM344 in Calcium Imaging Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPAM344 is a positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1] Specifically, this compound potentiates glutamate-evoked currents at GluK1, GluK2, and GluK3 subunits.[2][3] Its primary mechanism of action involves reducing the rapid desensitization of these receptors, which is a significant challenge in studying their function.[4][5] By stabilizing the active state of the receptor, this compound enables robust and reproducible measurements of receptor activity, making it an invaluable tool for calcium imaging assays in neuroscience research and drug discovery.
Calcium imaging is a widely used technique to monitor the intracellular calcium concentration ([Ca²⁺]i) as a proxy for neuronal activity and ion channel function. When KARs are activated, they allow the influx of cations, including Ca²⁺, leading to a transient increase in [Ca²⁺]i. This change can be visualized and quantified using calcium-sensitive fluorescent indicators. The application of this compound in these assays significantly enhances the signal window for KAR activation, facilitating high-throughput screening of agonists, antagonists, and other modulators targeting this receptor class.
Signaling Pathway of Kainate Receptor Modulation by this compound
The following diagram illustrates the mechanism by which this compound modulates kainate receptor activity, leading to an enhanced calcium signal. In the presence of an agonist like glutamate or kainate, the KAR channel opens. This compound binds to an allosteric site on the receptor, stabilizing the open conformation and preventing rapid desensitization. This prolonged channel opening results in a greater influx of calcium ions into the cell.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's effect on various kainate receptor subunits as determined by calcium-sensitive fluorescence-based assays and electrophysiology.
| Parameter | GluK1 | GluK2 | GluK3 | Reference |
| This compound EC₅₀ (µM) | 26.3 | 75.4 - 79 | 639 | |
| Fold Potentiation (at 100 µM this compound) | 5-fold | 15-fold | 59-fold | |
| Effect on Desensitization Kinetics (GluK2a) | Markedly decreased (from 5.5 ms to 775 ms) | N/A | N/A |
Experimental Protocols
General Workflow for Calcium Imaging Assay Using this compound
The diagram below outlines the general experimental workflow for a calcium imaging assay to screen for modulators of kainate receptors using this compound.
Detailed Protocol: Calcium Imaging in HEK293 Cells Expressing GluK2
This protocol is adapted from methodologies described in studies utilizing this compound in calcium-sensitive fluorescence-based assays.
Materials:
-
HEK293 cells
-
Expression plasmid for the desired kainate receptor subunit (e.g., human GluK2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black-walled, clear-bottom cell culture plates
-
Poly-D-lysine
-
Fluo-4 AM or another suitable calcium indicator
-
Pluronic F-127
-
This compound
-
Kainate (or L-Glutamate)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader or microscope with appropriate filters for the chosen calcium indicator.
Procedure:
Day 1: Cell Seeding and Transfection
-
Coat the 96-well plates with Poly-D-lysine according to the manufacturer's instructions to enhance cell adherence.
-
Seed HEK293 cells at a density of 40,000-60,000 cells per well in complete DMEM.
-
Incubate for 4-6 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Transfect the cells with the GluK2 expression plasmid using a suitable transfection reagent following the manufacturer's protocol.
-
Incubate the transfected cells for 24-48 hours at 37°C and 5% CO₂.
Day 2 or 3: Calcium Assay
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the culture medium from the wells.
-
Add 50-100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C and 5% CO₂, or at room temperature for a longer duration, protected from light.
-
-
Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer per well, being careful not to dislodge the cells.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound and Agonist Addition:
-
Prepare stock solutions of this compound and the test compounds at various concentrations in Assay Buffer.
-
Add the desired concentration of this compound (e.g., a final concentration of 150 µM for robust GluK2 potentiation) and any test compounds to the wells.
-
Incubate for 5-15 minutes at room temperature.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the KAR agonist (e.g., Kainate at a final concentration of 100 µM) to the wells.
-
-
Data Acquisition and Analysis:
-
Continuously record the fluorescence intensity before and after the addition of the agonist. The temporal resolution should be high enough to capture the rapid calcium influx (e.g., readings every 1-2 seconds).
-
The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence. This can be normalized to the baseline fluorescence (ΔF/F₀).
-
For dose-response experiments, plot the normalized fluorescence response against the concentration of the test compound and fit the data to a suitable pharmacological model to determine EC₅₀ or IC₅₀ values.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect transfection efficiency and assay performance.
-
Dye Loading: Optimize dye concentration and incubation time to achieve a good signal-to-background ratio without causing cellular toxicity.
-
Compound Solubility: this compound and other small molecules may require a small amount of DMSO for solubilization. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects.
-
Agonist Concentration: The concentration of the agonist (e.g., kainate) should be chosen to elicit a submaximal response in the absence of this compound to allow for clear potentiation.
-
Controls: Include appropriate controls in your assay:
-
Untransfected cells to check for endogenous receptor activity.
-
Wells with no agonist to determine baseline fluorescence drift.
-
Wells with agonist but no this compound to measure the unpotentiated response.
-
Wells with a known antagonist to validate the assay.
-
Conclusion
This compound is a powerful tool for studying kainate receptors in calcium imaging assays. By mitigating receptor desensitization, it provides a larger and more stable signal window, which is highly advantageous for both basic research into KAR physiology and for high-throughput screening campaigns in drug development. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their calcium imaging experiments.
References
- 1. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing BPAM344 to Investigate Kainate Receptor Desensitization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that mediate fast excitatory neurotransmission and play crucial roles in synaptic plasticity.[1][2] A key regulatory mechanism of KAR function is desensitization, a process where the receptor enters a non-conducting state despite the continued presence of an agonist. Studying the kinetics of desensitization is vital for understanding KAR physiology and for developing therapeutics that target these receptors. BPAM344 is a potent positive allosteric modulator (PAM) of KARs, including subunits GluK1, GluK2, and GluK3.[3] It acts as a powerful tool to investigate desensitization by markedly slowing the process, thereby allowing for more detailed kinetic analysis.[3][4] This document provides detailed protocols for using this compound in electrophysiological and fluorescence-based assays to study KAR desensitization kinetics.
Mechanism of Action Upon agonist (e.g., glutamate) binding, the ligand-binding domain (LBD) of the KAR undergoes a conformational change, leading to channel opening. In the continued presence of the agonist, the LBD dimer interface can rupture, transitioning the receptor to a desensitized, non-conducting state. This compound binds to this LBD dimer interface, acting as a molecular "adhesive" that stabilizes the active conformation and prevents the rupture that leads to desensitization. This stabilization results in a significant potentiation of agonist-evoked currents and a dramatic reduction in the rate of desensitization.
Quantitative Data Summary
This compound's effects on various KAR subunits have been quantified, providing a baseline for experimental design. The data below is compiled from electrophysiology and fluorescence-based assays.
| Parameter | Receptor Subunit | Value | Conditions | Reference |
| EC₅₀ of Potentiation | GluK2a | 79 µM | Glutamate-evoked currents | |
| GluK2 | 75.4 µM | 100 µM Kainate co-application | ||
| GluK1 | 26.3 µM | 100 µM Kainate co-application | ||
| GluK3 | 639 µM | 100 µM Kainate co-application | ||
| Current Potentiation | GluK2a | 21-fold | 200 µM this compound | |
| GluK2a | 15-fold | 100 µM this compound | ||
| GluK3a | 59-fold | 100 µM this compound | ||
| GluK1b | 5-fold | 100 µM this compound | ||
| Desensitization Kinetics | GluK2 | τ from 4.35 ms to τ-fast = 9.89 ms, τ-slow = 726 ms | 3 mM Glutamate ± 10 µM this compound | |
| (Time Constant, τ) | GluK2a | from 5.5 ms to 775 ms | Glutamate ± this compound |
Experimental Protocols
Two primary methods are detailed for studying KAR desensitization with this compound: whole-cell patch-clamp electrophysiology for direct measurement of ion channel kinetics, and a calcium-sensitive fluorescence-based assay for higher-throughput analysis.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ionic currents through KARs and precise quantification of activation and desensitization kinetics.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells or a similar line.
-
Transfect cells with a plasmid encoding the KAR subunit of interest (e.g., rat GluK2) using a standard transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
-
-
Solutions:
-
External Solution (in mM): 150 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Agonist Stock: Prepare a concentrated stock of L-glutamate (e.g., 1 M) in water.
-
This compound Stock: Prepare a concentrated stock of this compound (e.g., 100 mM) in DMSO. Dilute to final working concentrations in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Identify transfected cells via fluorescence.
-
Using a glass micropipette (2-5 MΩ resistance) filled with the internal solution, establish a whole-cell patch-clamp configuration.
-
Clamp the cell's membrane potential at -60 mV.
-
Baseline Measurement: Use a rapid solution exchange system to apply 3 mM glutamate for 5-6 seconds. Record the resulting inward current. A significant and rapid decay (desensitization) should be observed.
-
Modulator Application: After a washout period, perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM) for 2-3 minutes to allow for equilibration.
-
Modulated Measurement: Co-apply 3 mM glutamate with this compound for 5-6 seconds and record the current. Observe the potentiation of the peak current and the markedly slowed desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of this compound to quantify potentiation.
-
Fit the decay phase (desensitization) of the normalized current trace to a single or double exponential function to determine the time constant(s) (τ).
-
Compare τ values obtained with and without this compound to quantify the effect on desensitization kinetics.
-
Protocol 2: Calcium-Sensitive Fluorescence-Based Assay
This protocol provides a higher-throughput method to assess KAR activation and its modulation by this compound by measuring agonist-induced calcium influx through calcium-permeable KARs.
Methodology:
-
Cell Culture:
-
Use a cell line stably expressing the KAR of interest (e.g., GT-HEK293 cells expressing GluK1, GluK2, or GluK3).
-
Plate the cells in a black, clear-bottom 96-well microplate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells, wash with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Handling:
-
Prepare serial dilutions of the agonist (e.g., kainate) and this compound in the assay buffer.
-
To determine the EC₅₀ of this compound, prepare solutions with a fixed concentration of agonist (e.g., 100 µM kainate) and varying concentrations of this compound.
-
-
Assay Performance:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Use the instrument's injection system to add the compound solutions (agonist alone or agonist + this compound) to the wells.
-
Continue to record the fluorescence signal for several minutes to capture the peak response. The reduction in desensitization by this compound will result in a more sustained and detectable signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the concentration of this compound (at a fixed agonist concentration) and fit the data to a four-parameter logistic equation to determine the EC₅₀ of potentiation.
-
Similarly, agonist dose-response curves can be generated in the presence and absence of a fixed concentration of this compound to observe the leftward shift in agonist potency.
-
References
- 1. [PDF] Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors | Semantic Scholar [semanticscholar.org]
- 2. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing BPAM344 Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPAM344 is a potent positive allosteric modulator (PAM) of kainate receptors (KARs), specifically targeting the GluK1b, GluK2a, and GluK3a subunits.[1][2] It enhances the glutamate-evoked currents of these receptors, with a notable effect on decreasing desensitization kinetics.[1][3][4] This makes this compound a valuable tool for investigating the physiological and pathological roles of KARs in the central nervous system. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁FN₂O₂S | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | >98% | |
| Solubility | Soluble in DMSO (≥ 250 mg/mL or 1031.91 mM) | |
| Storage (Solid) | 0°C (short term), -20°C (long term), desiccated | |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month), protect from light |
Mechanism of Action: Kainate Receptor Modulation
This compound acts as a positive allosteric modulator by binding to the ligand-binding domain (LBD) dimer interface of kainate receptors. This binding stabilizes the LBD dimer, preventing desensitization and potentiating the ion channel's response to glutamate. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Preparation: Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 24.23 mg of this compound.
-
Calculation:
-
Volume of DMSO (mL) = [Mass of this compound (mg) / 242.27 ( g/mol )] / 100 (mmol/L)
-
-
Dissolving: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the primary stock solution to working concentrations for direct application to cell cultures.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 100 mM stock solution in cell culture medium. This can help to minimize precipitation when preparing the final working concentrations.
-
Final Dilution: Further dilute the stock or intermediate solution in pre-warmed cell culture medium to achieve the desired final working concentration. It is crucial to maintain the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application: Add the final working solution to the cell cultures. Ensure that a vehicle control (cell culture medium with the same final concentration of DMSO) is included in the experiment.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using this compound in cell-based assays, based on available literature.
| Parameter | Value | Target Receptor(s) | Reference(s) |
| EC₅₀ (Potentiation) | 79 µM | GluK2a | |
| EC₅₀ (Potentiation) | 26.3 µM | GluK1 | |
| EC₅₀ (Potentiation) | 75.4 µM | GluK2 | |
| EC₅₀ (Potentiation) | 639 µM | GluK3 | |
| Typical Working Concentration Range | 1 nM - 10 µM | General | |
| Final DMSO Concentration in Assay | < 0.1% - 0.5% (v/v) | General |
Troubleshooting
-
Precipitation upon dilution: If the compound precipitates when diluted in aqueous buffer, try using a co-solvent system, adjusting the pH of the buffer, or performing serial dilutions in water before the final dilution in buffer. Ensure the final concentration is not above its aqueous solubility limit.
-
Cell Toxicity: If cytotoxicity is observed, it may be due to the compound itself or the DMSO concentration. Always run a vehicle control with the same final DMSO concentration to assess the solvent's effect. If the compound is toxic, lower the concentration.
-
Inconsistent Results: To ensure reproducibility, avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Use freshly prepared working solutions for each experiment.
References
Application Notes and Protocols: Investigating the Effects of BPAM344, a Positive Allosteric Modulator of Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPAM344 is a positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for synaptic transmission in the central nervous system.[1][2][3] Understanding the detailed molecular and cellular effects of this compound is essential for its potential development as a therapeutic agent for neurological and psychiatric disorders.[4] This document provides a comprehensive set of experimental protocols to characterize the effects of this compound on KARs, from direct receptor modulation to downstream cellular signaling events.
This compound has been shown to potentiate glutamate-evoked currents at GluK1b, GluK2a, and GluK3a subunits.[3] Its mechanism of action involves binding to the ligand-binding domain (LBD) dimer interface, which stabilizes the receptor and reduces desensitization. Cryo-electron microscopy studies have revealed the structural basis for this modulation, showing that two this compound molecules bind per LBD dimer interface.
These protocols are designed to enable researchers to:
-
Quantify the potentiation of KARs by this compound.
-
Investigate the impact of this compound on intracellular signaling cascades.
-
Assess the effects of this compound on neuronal gene expression.
-
Determine the potential cytotoxicity of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound on various KAR subunits. These data are compiled from published studies and should serve as a reference for expected experimental outcomes.
Table 1: Potentiation of Glutamate-Evoked Currents by this compound
| KAR Subunit | Fold Potentiation (at 100 µM this compound) | EC50 of this compound | Reference |
| GluK1b | 5-fold | 26.3 µM | |
| GluK2a | 15-fold | 79 µM | |
| GluK3a | 59-fold | 639 µM |
Table 2: Effect of this compound on GluK2a Desensitization Kinetics
| Condition | Desensitization Time Constant (ms) | Reference |
| 3 mM Glutamate | 5.5 | |
| 3 mM Glutamate + this compound | 775 |
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of HEK293 cells stably expressing KAR subunits and primary cortical neurons for subsequent experiments.
Materials:
-
HEK293 cells stably expressing GluK1, GluK2, or GluK3
-
Primary cortical neurons (E18 rat or mouse)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine
-
This compound (stock solution in DMSO)
-
Kainate or Glutamate (stock solution in water)
Procedure for HEK293 Cells:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS, 1% GlutaMAX, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) coated with poly-D-lysine.
-
Allow cells to adhere and reach 70-80% confluency before treatment.
-
Prepare treatment media by diluting this compound and the KAR agonist (kainate or glutamate) to the final desired concentrations in serum-free DMEM. Include a vehicle control (DMSO).
-
Remove the culture medium, wash once with PBS, and add the treatment media to the cells.
-
Incubate for the desired time period depending on the downstream application (e.g., 10 minutes for signaling studies, 24-48 hours for viability assays).
Procedure for Primary Cortical Neurons:
-
Dissect cortices from E18 rat or mouse embryos and dissociate the tissue.
-
Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Culture neurons for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
Prepare treatment media in Neurobasal medium.
-
Gently replace half of the culture medium with the treatment media.
-
Incubate for the desired duration before proceeding with downstream analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the potential cytotoxicity of this compound.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the treatment period (e.g., 24 or 48 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration following KAR activation.
Materials:
-
Cells cultured on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Pluronic F-127
Procedure:
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Mount the dish on a fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence reading.
-
Perfuse the cells with a solution containing the KAR agonist, followed by a solution containing both the agonist and this compound.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
Protocol 4: Western Blotting for Downstream Signaling
This protocol is for assessing the activation of signaling pathways like MAPK/ERK.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, place the culture plates on ice and lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Quantitative PCR (qPCR) for Gene Expression
This protocol is for measuring changes in the expression of activity-dependent genes.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., c-Fos, Arc) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
The following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow, and the logical framework for the proposed experiments.
References
Application Notes and Protocols for BPAM344 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPAM344 is a potent positive allosteric modulator (PAM) of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for fast excitatory neurotransmission in the central nervous system.[1][2] Specifically, this compound has been shown to modulate KAR subunits GluK1b, GluK2a, and GluK3a.[3] Kainate receptors are implicated in a variety of neurological and psychiatric conditions, making them a key target for therapeutic development.[4][5] These receptors are widely expressed in the brain and play significant roles in regulating synaptic transmission and neuronal excitability, both pre- and postsynaptically.
This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology, a powerful technique for studying synaptic function and plasticity in a near-native tissue environment. The information herein is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal circuits.
Mechanism of Action
This compound acts as a positive allosteric modulator of kainate receptors. It binds to the ligand-binding domain (LBD) dimer interface of the receptor. This binding stabilizes the receptor in an active or closed-state conformation, depending on the presence of an agonist, and notably prevents receptor desensitization. By acting as an "adhesive" at the D1-D1 interface of the LBD, this compound preserves this interface from rupturing, which is the mechanism that leads to desensitization. This results in a potentiation of agonist-evoked currents and a significant slowing of the desensitization kinetics.
Signaling Pathway of Kainate Receptor Modulation by this compound
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on kainate receptor function, primarily derived from patch-clamp recordings in HEK293 cells expressing specific KAR subunits.
Table 1: Potentiation of Glutamate-Evoked Currents by this compound
| KAR Subunit | This compound Concentration (μM) | Fold Potentiation of Peak Current Amplitude | Reference |
| GluK2a | 200 | 21-fold | |
| GluK2a | 100 | 15-fold | |
| GluK2 | 10 | ~2.3-fold | |
| GluK1b | 100 | 5-fold | |
| GluK3a | 100 | 59-fold | |
| GluA1i (AMPA) | 100 | 5-fold |
Table 2: Effect of this compound on Desensitization Kinetics of GluK2 Receptors
| Condition | Desensitization Time Constant (τ) | Reference |
| 3 mM Glutamate | 4.35 ± 0.28 ms | |
| 3 mM Glutamate + 10 μM this compound | τ_fast = 9.89 ± 0.55 msτ_slow = 1,081 ± 119 ms |
Experimental Protocols for Brain Slice Electrophysiology
The following protocols are designed as a starting point for investigating the effects of this compound in acute brain slices. Optimization may be required depending on the brain region, animal age, and specific experimental goals.
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Animals: Mice or rats of the desired age and strain.
-
Anesthetic: Isoflurane or other approved anesthetic.
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH 7.3–7.4 when bubbled with 95% O2/5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF for recording, carbogenated): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 2 mM MgSO4. pH 7.3–7.4 when bubbled with 95% O2/5% CO2.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal deeply according to approved protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG slicing solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated NMDG slicing solution.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Experimental Workflow for Brain Slice Preparation
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for whole-cell patch-clamp recordings to study the effects of this compound on synaptic currents or intrinsic neuronal properties.
Materials:
-
Prepared acute brain slices
-
Recording aCSF
-
Intracellular solution (K-gluconate based for current-clamp): 135 mM K-gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
-
Intracellular solution (Cs-based for voltage-clamp): Composition will vary depending on the currents to be isolated.
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
This compound stock solution (in DMSO)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse continuously with carbogenated aCSF (2-3 ml/min) at 30-32°C.
-
Visually identify a neuron of interest using DIC optics.
-
Approach the neuron with a borosilicate glass pipette (3-6 MΩ) filled with the appropriate intracellular solution.
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) or intrinsic membrane properties.
-
Bath-apply this compound at the desired concentration (starting with a concentration range of 1-10 µM is recommended based on in vitro data) by adding it to the perfusion aCSF. Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
Record the changes in synaptic activity or intrinsic properties in the presence of this compound.
-
Wash out the drug by perfusing with aCSF alone and record the recovery.
Logical Flow for a this compound Brain Slice Experiment
Expected Outcomes and Data Analysis
Based on its mechanism of action, application of this compound in brain slices is expected to:
-
Potentiate kainate receptor-mediated currents: This can be observed as an increase in the amplitude of evoked or spontaneous synaptic events that are mediated by kainate receptors. To isolate KAR-mediated currents, it is often necessary to block AMPA and NMDA receptors using specific antagonists (e.g., GYKI 53655 and D-AP5, respectively).
-
Alter synaptic transmission: Kainate receptors are present both pre- and postsynaptically and can modulate the release of both glutamate and GABA. Therefore, this compound may affect the frequency and/or amplitude of spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs).
-
Increase neuronal excitability: By potentiating depolarizing currents, this compound may increase the firing rate of neurons in response to stimuli.
Data Analysis:
-
Synaptic currents: Analyze changes in the amplitude, frequency, and kinetics (rise and decay times) of sEPSCs/sIPSCs or eEPSCs/eIPSCs before, during, and after this compound application.
-
Intrinsic properties: Analyze changes in resting membrane potential, input resistance, and firing frequency in response to current injections.
-
Statistical analysis: Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.
Troubleshooting
-
No effect of this compound:
-
Concentration: The effective concentration in brain slices may be higher than in cell lines. Perform a dose-response curve.
-
Kainate receptor expression: Ensure the brain region and cell type under investigation express the target kainate receptor subunits (GluK1, GluK2, or GluK3).
-
Agonist availability: The effect of a PAM is dependent on the presence of an agonist. Endogenous glutamate levels in the slice may be low. Consider co-application with a low concentration of a kainate receptor agonist.
-
-
Slice health: Poor slice quality can lead to unreliable results. Ensure optimal slicing and recovery conditions.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of kainate receptors in neuronal function. The protocols and data presented in this document provide a foundation for researchers to explore the effects of this potent positive allosteric modulator in the complex and physiologically relevant context of brain slice electrophysiology. Careful experimental design and data analysis will be crucial for elucidating the therapeutic potential of modulating kainate receptors with compounds like this compound.
References
- 1. Two populations of kainate receptors with separate signaling mechanisms in hippocampal interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate receptors regulate the functional properties of young adult-born dentate granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of kainate receptor activity in isolated brain slices [internal-frontiersin.org]
- 5. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Kainate Receptor Function: Techniques for Measuring BPAM344's Potentiating Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are crucial mediators of synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a compelling target for therapeutic development. BPAM344 has emerged as a significant positive allosteric modulator (PAM) of KARs, offering a valuable tool to probe their function and potential for pharmacological intervention.[1][2][3] This document provides detailed application notes and protocols for measuring the potentiation of kainate currents by this compound, utilizing two common and robust methodologies: whole-cell patch-clamp electrophysiology and calcium-sensitive fluorescence-based assays.
Mechanism of Action of this compound
This compound enhances the function of kainate receptors through positive allosteric modulation. Structural and functional studies have revealed that this compound binds to the ligand-binding domain (LBD) dimer interface of the receptor. In the presence of an agonist like glutamate, this binding stabilizes the LBD dimer in a conformation that prevents or significantly slows the process of receptor desensitization. This results in a prolonged and enhanced ion flux through the channel in response to agonist binding, leading to a potentiation of the kainate current.
Signaling Pathway of this compound Action
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for High-Throughput Screening of Kainate Receptor Modulators Using BPAM344
Abstract
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors crucial for regulating synaptic transmission and plasticity in the central nervous system, making them significant targets for therapeutic intervention in various neurological and psychiatric disorders.[1][2][3] High-throughput screening (HTS) for KAR modulators has been challenging due to the rapid desensitization of these receptors upon activation. This application note describes the use of BPAM344, a positive allosteric modulator (PAM) of KARs, to overcome this limitation and enable robust HTS assays.[4][5] this compound stabilizes the active state of KARs, thereby potentiating agonist-induced responses and allowing for the reliable detection of modulatory compounds. Detailed protocols for a fluorescence-based calcium influx assay using this compound are provided, along with representative data and visualizations of the underlying signaling pathways and experimental workflows. This methodology is suitable for identifying novel KAR agonists, antagonists, and other allosteric modulators in a high-throughput format.
Introduction
Kainate receptors (KARs) are ligand-gated ion channels that mediate a component of excitatory neurotransmission in the central nervous system. Composed of various combinations of five subunits (GluK1-5), KARs have diverse physiological roles, including the modulation of neurotransmitter release and synaptic plasticity. Their dysfunction has been implicated in a range of neurological conditions, such as epilepsy, pain, and mood disorders.
A significant hurdle in the development of pharmacological tools for KARs is their rapid and profound desensitization following agonist binding. This characteristic complicates the development of reliable cell-based assays for high-throughput screening (HTS). This compound is a positive allosteric modulator that binds to the ligand-binding domain (LBD) dimer interface of KARs, effectively acting as an "adhesive" to prevent the conformational changes that lead to desensitization. This stabilizing effect significantly enhances and prolongs the ion flux in response to agonists, providing a larger and more stable signal window for HTS applications.
This application note provides a detailed protocol for a fluorescence-based HTS assay to identify modulators of KARs, leveraging the properties of this compound. The assay is based on measuring intracellular calcium influx in a cell line stably expressing a specific KAR subunit.
KAR Signaling and Modulation by this compound
Kainate receptors are ion channels that, upon binding to the neurotransmitter glutamate, allow the influx of cations such as sodium (Na+) and potassium (K+), and to a lesser extent, calcium (Ca2+). This ion flux leads to depolarization of the neuronal membrane, contributing to excitatory postsynaptic potentials. The activity of KARs is tightly regulated, with desensitization being a key mechanism to prevent over-excitation.
This compound positively modulates KAR activity by binding to a site at the interface of the ligand-binding domain dimers. This binding event stabilizes the receptor in an active, open conformation and prevents the rupture of the LBD D1-D1 interface, which is associated with desensitization. The result is a sustained and potentiated response to agonist stimulation.
Caption: KAR signaling and modulation by this compound.
Quantitative Data for this compound
The following tables summarize the potency of this compound and its effect on the agonist domoate at various human KAR subunits as determined by fluorescence-based assays.
Table 1: Potency of this compound at Human Kainate Receptor Subunits
| KAR Subunit | Agonist Concentration | This compound EC₅₀ (µM) |
| GluK1 | 100 µM Kainate | 26.3 |
| GluK2 | 100 µM Kainate | 75.4 |
| GluK3 | 100 µM Kainate | 639 |
Data from calcium-sensitive fluorescence-based assays.
Table 2: Effect of this compound on Domoate Potency at Human Kainate Receptors
| KAR Subunit | This compound Concentration (µM) | Domoate EC₅₀ (µM) |
| GluK1 | 150 | 0.77 |
| GluK2 | 150 | 1.33 |
Data from calcium-sensitive fluorescence-based assays.
Table 3: Antagonistic Effect of Domoate at GluK3 in the Presence of this compound
| KAR Subunit | Agonist Concentration | This compound Concentration (µM) | Domoate IC₅₀ (µM) |
| GluK3 | 100 µM Kainate | 500 | 14.5 |
Data from calcium-sensitive fluorescence-based assays, indicating domoate acts as a weak partial agonist or antagonist at GluK3.
Experimental Protocols
Principle of the Assay
This protocol describes a homogeneous, fluorescence-based assay to measure intracellular calcium concentration changes in response to KAR activation. Cells stably expressing the KAR subunit of interest are loaded with a calcium-sensitive fluorescent dye. In the presence of this compound, the addition of a KAR agonist leads to a sustained influx of calcium, resulting in an increase in fluorescence intensity. Test compounds are added prior to the agonist to screen for modulatory effects (potentiation, agonism, or antagonism).
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human KAR subunit of interest (e.g., GluK1, GluK2, or GluK3).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Fluorescent Calcium Indicator: Fluo-8 AM or a similar calcium-sensitive dye.
-
This compound Stock Solution: 10 mM in DMSO.
-
Agonist Stock Solution: 10 mM of Kainate or Glutamate in water.
-
Antagonist Stock Solution (for control): 10 mM of DNQX in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
Protocol for High-Throughput Screening
-
Cell Plating:
-
Harvest logarithmically growing cells and resuspend in culture medium.
-
Seed 20,000 cells per well in 20 µL of culture medium into a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution containing the calcium indicator (e.g., 4 µM Fluo-8 AM) in Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a 4X concentration of test compounds, this compound, and control compounds in Assay Buffer.
-
Add 10 µL of the 4X compound solutions to the appropriate wells of the cell plate. The final concentration of this compound should be at its EC₅₀ for the target subunit (e.g., ~75 µM for GluK2).
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Prepare a 4X concentration of the agonist (e.g., Kainate at a concentration that gives a submaximal response, such as EC₂₀) in Assay Buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence kinetically (e.g., one reading every second for 120 seconds).
-
After a stable baseline is established (e.g., after 10-20 seconds), inject 10 µL of the 4X agonist solution into each well.
-
Continue recording the fluorescence signal for the remainder of the kinetic run.
-
Data Analysis
-
Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalization: Normalize the data using negative controls (e.g., wells with no agonist) and positive controls (e.g., wells with agonist and this compound but no test compound).
-
Hit Identification: Identify hits based on a predefined threshold of activity (e.g., >3 standard deviations from the mean of the control wells).
HTS Workflow for KAR Modulator Screening
The following diagram illustrates the workflow for the high-throughput screening of KAR modulators using this compound.
Caption: HTS workflow for KAR modulator screening.
Conclusion
The use of the positive allosteric modulator this compound is a key enabling technology for the high-throughput screening of Kainate Receptor modulators. By preventing receptor desensitization, this compound provides a robust and reproducible assay window for the identification of novel agonists, antagonists, and other allosteric modulators. The fluorescence-based calcium influx assay described in this application note is a scalable and sensitive method suitable for large-scale screening campaigns in drug discovery programs targeting KARs.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
troubleshooting BPAM344 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BPAM344 in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
This is a common occurrence when a compound dissolved in an organic solvent is introduced into an aqueous medium where its solubility is lower.
Root Cause Analysis and Solutions:
-
Final Concentration Exceeds Aqueous Solubility: The concentration of this compound in your final aqueous solution may be too high.
-
Solution: Lower the final concentration of this compound in your experiment.
-
-
Insufficient Mixing: Rapid addition of the stock solution can lead to localized high concentrations and precipitation.
-
Solution: Add the stock solution drop-wise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and thorough mixing.
-
-
Inappropriate Solvent System: The aqueous buffer alone may not be sufficient to maintain this compound in solution.
-
Solution: Employ a co-solvent system. Several formulations have been shown to be effective for this compound.[1]
-
Flowchart for Troubleshooting Precipitation:
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a positive allosteric modulator (PAM) of kainate receptors (KARs), specifically targeting GluK1b, GluK2a, and GluK3a subunits.[1] Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FN₂O₂S |
| Molecular Weight | 242.27 g/mol [1] |
| Appearance | White to off-white solid[1] |
| CAS Number | 1204572-55-3[1] |
Q2: I am having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS or saline). What should I do?
A2: Direct dissolution of this compound in purely aqueous solutions can be challenging due to its molecular structure. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.
Q3: Which organic solvents are recommended for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a solubility of up to 250 mg/mL. When preparing the stock solution, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. If precipitation occurs during the preparation of the stock solution, gentle heating and/or sonication can be used to aid dissolution.
Q4: My experiment is sensitive to DMSO. What are some alternative solvent systems for administering this compound?
A4: For applications where DMSO may be undesirable, several co-solvent systems can be used to prepare a clear solution of this compound. The following formulations have been reported to achieve a concentration of at least 2.08 mg/mL.
| Formulation | Composition | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.59 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (8.59 mM) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.59 mM) |
Q5: Can I use heat to improve the solubility of this compound in my aqueous buffer?
A5: Gentle warming can be employed to aid in the dissolution of this compound. However, it is crucial to be cautious as excessive or prolonged heating can potentially degrade the compound. It is recommended to warm the solution to a modest temperature (e.g., 37°C) and monitor for any signs of degradation. After dissolution, ensure the compound remains in solution as it cools to your experimental temperature.
Q6: How does this compound work?
A6: this compound is a positive allosteric modulator of kainate receptors. It binds to the ligand-binding domain dimer interface of the receptor. This binding event stabilizes the receptor in a closed state in the absence of an agonist but potentiates glutamate-evoked currents, primarily by markedly decreasing the desensitization kinetics of the receptor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 242.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.42 mg of this compound and place it into a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System (Formulation 1)
This protocol details the preparation of a 1 mL working solution with a final this compound concentration of 2.08 mg/mL.
Materials:
-
100 µL of a 20.8 mg/mL this compound stock solution in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution extensively to ensure it is clear and uniformly mixed. This protocol yields a clear solution of ≥ 2.08 mg/mL.
References
Technical Support Center: Optimizing BPAM344 Concentration to Avoid Off-Target Effects
This technical support center provides researchers with comprehensive guidance on utilizing BPAM344, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize this compound concentration in your experiments to ensure on-target specificity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel small molecule inhibitor designed to target the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[1]
Q2: What are the known primary off-targets of this compound?
A2: While this compound is highly selective for PI3Kα, cross-reactivity with other PI3K isoforms (β, δ, γ) and mTOR can occur at higher concentrations. It is crucial to understand the selectivity profile of this compound to interpret experimental results accurately. The table below summarizes the inhibitory concentrations (IC50) for this compound against its primary target and key off-targets.
Q3: Why is it important to determine the optimal concentration of this compound?
A3: Using the correct concentration of this compound is critical for obtaining reliable and reproducible data. Sub-optimal concentrations may not yield the desired on-target effect, while excessive concentrations can lead to off-target effects, cellular toxicity, and misleading results. A dose-response experiment is essential to determine the lowest effective concentration that elicits the desired biological response in your specific experimental system.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to assess the phosphorylation status of Akt, a direct downstream substrate of PI3K. A more direct method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding.
This compound Inhibitory Profile
The following table summarizes the in vitro IC50 values of this compound against its intended target and several known off-target kinases. A lower IC50 value indicates higher potency. The selectivity of this compound is demonstrated by the significant difference between its on-target and off-target IC50 values.
| Target | IC50 (nM) | Target Class |
| PI3Kα (On-Target) | 5 | Lipid Kinase |
| PI3Kβ | 50 | Lipid Kinase |
| PI3Kδ | 150 | Lipid Kinase |
| PI3Kγ | 250 | Lipid Kinase |
| mTOR | 800 | Serine/Threonine Kinase |
| DNA-PK | >10,000 | Serine/Threonine Kinase |
| hVps34 | >10,000 | Lipid Kinase |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
Objective: To determine the concentration of this compound that inhibits a specific cellular process by 50%.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media. It is recommended to use at least 8-10 concentrations to generate a reliable curve. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the data to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PI3Kα within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a concentration at or above the IC50, alongside a vehicle control, for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PI3Kα by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 3: Assessing Off-Target Effects via Western Blotting
Objective: To investigate if this compound is affecting signaling pathways other than the intended PI3K/Akt pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1x, 10x, and 100x the IC50) for a specified time. Include a vehicle control.
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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Western Blotting: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-S6K) and in potentially related off-target pathways (e.g., p-ERK, p-JNK).
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Analysis: A decrease in p-Akt and p-S6K would indicate on-target activity. Changes in the phosphorylation of proteins in other pathways at higher concentrations may suggest off-target effects.
Visualizing Key Concepts and Workflows
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | A reduction in cytotoxicity while maintaining the desired on-target effect. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to this compound. 2. More consistent and interpretable results. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to see if the unexpected effects are consistent. | Helps to distinguish between general off-target effects and those that are specific to a particular cellular context. |
Issue 3: Discrepancy between in-vitro and cell-based assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell permeability | 1. Assess the ability of this compound to cross the cell membrane using cellular uptake assays. | Determines if the compound is reaching its intracellular target. |
| High intracellular ATP concentration | 1. If this compound is an ATP-competitive inhibitor, its potency in cells may be lower than in biochemical assays with low ATP concentrations. | This is an inherent property of ATP-competitive inhibitors; results should be interpreted in this context. |
| Efflux pump activity | 1. Use efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases in your cell-based assay. | Identifies if the compound is being actively removed from the cells. |
References
BPAM344 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs).[1][2][3] Additionally, it offers troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator of kainate receptor subunits GluK1b, GluK2a, and GluK3a.[1][2] It potentiates glutamate-evoked currents, and studies have shown it can stabilize the ligand-binding domain dimer interface in an active-like conformation. This modulation of kainate receptors, which are involved in excitatory neurotransmission, makes this compound a valuable tool for neuroscience research.
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and stability of this compound. Recommendations for both solid form and stock solutions are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO. For example, a stock solution can be prepared by dissolving the compound in DMSO at a concentration of 250 mg/mL (1031.91 mM), which may require sonication. It is important to use high-purity, anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability and solubility. For in vivo studies, specific formulations using PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light, for both the solid compound and its solutions. Store in amber vials or wrap containers in aluminum foil.
Stability and Storage Data
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Short-term | Protect from light |
| -20°C | Long-term (1 year) | Dry, dark | |
| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light |
| -80°C | 6 months | Protect from light |
Representative Long-Term Stability Data (Hypothetical)
The following table illustrates how long-term stability data for this compound might be presented. Actual stability testing should be performed to generate data specific to your experimental conditions.
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -20°C in DMSO | 0 Months | 99.7 | Clear, colorless solution |
| 1 Month | 99.6 | No change | |
| 3 Months | 99.5 | No change | |
| 6 Months | 99.2 | No change | |
| 4°C in Aqueous Buffer | 0 Hours | 99.7 | Clear, colorless solution |
| 24 Hours | 95.1 | Slight yellowing | |
| 48 Hours | 89.8 | Visible precipitate |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, cell culture medium) at the final working concentration.
-
Immediately analyze a portion of this solution using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration. This serves as your baseline.
-
-
Incubate Samples:
-
Aliquot the remaining solution into multiple vials to avoid repeated freeze-thaw cycles for each time point.
-
Store these aliquots under the desired long-term storage conditions (e.g., -20°C, -80°C).
-
-
Analyze Time-Point Samples:
-
At designated time points (e.g., 1, 3, 6 months), retrieve an aliquot and allow it to come to room temperature.
-
Analyze the sample using the same HPLC method as for the T=0 sample.
-
-
Data Analysis:
-
Compare the purity and concentration of the time-point samples to the T=0 sample to determine the extent of degradation. A loss of more than 10-20% of the active pharmaceutical ingredient (API) is generally considered significant.
-
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.
-
Prepare Stock Solutions: Prepare solutions of this compound in an appropriate solvent.
-
Expose to Stress Conditions: Subject the solutions to various stress conditions, including:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 70°C for 48 hours.
-
Photostability: Expose to light (e.g., 1.2 million lux-hours) and UV radiation (e.g., 200 watt-hours/m²).
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify any degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect impurities.
Troubleshooting Guide
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency. | 1. Verify Compound Integrity: Use an analytical method like HPLC to check the purity of your stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound (e.g., color change, precipitation) | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Optimize Solvent Choice: Use a solvent in which the compound is known to be stable. Consider preparing a more concentrated stock in a stable solvent (e.g., DMSO) and diluting it into your aqueous experimental buffer immediately before use. 3. Control pH: Ensure the pH of your experimental buffer is within a stable range for the compound. |
| Difficulty dissolving the compound | Incorrect solvent; low-quality or wet solvent. | 1. Use Recommended Solvent: this compound is highly soluble in DMSO. 2. Use High-Purity Anhydrous Solvent: DMSO is hygroscopic; use fresh, high-quality DMSO. 3. Utilize Sonication: As recommended, use an ultrasonic bath to aid dissolution. |
| Precipitation in aqueous buffer | Poor aqueous solubility; exceeding solubility limit. | 1. Lower Final Concentration: The compound may not be soluble at the desired concentration in your aqueous buffer. 2. Minimize DMSO in Final Solution: While a DMSO stock is necessary, high final concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of <0.5%. 3. Prepare Fresh Dilutions: Prepare aqueous working solutions immediately before use from a concentrated DMSO stock. |
Visualizations
References
addressing unexpected effects of BPAM344 on cell viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing unexpected effects on cell viability when using BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs).[1][2][3] While this compound is a valuable tool for studying KAR function, potentiation of these ionotropic glutamate receptors can, under certain experimental conditions, lead to excitotoxicity and subsequent cell death.[4][5] This guide offers troubleshooting strategies and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in cell viability after treating our neuronal cultures with this compound. Isn't it just a modulator?
A1: While this compound is a positive allosteric modulator and does not directly activate kainate receptors, it potentiates the response to the endogenous agonist, glutamate, which is often present in cell culture media. This enhanced activation can lead to excessive calcium influx through the receptor's ion channel, triggering a cascade of intracellular events that result in excitotoxicity and cell death.
Q2: What is the likely mechanism behind the observed cytotoxicity?
A2: The most probable cause is excitotoxicity mediated by the over-potentiation of kainate receptors. Key events in this pathway include:
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Excessive Calcium Influx: Prolonged opening of KAR channels leads to a sustained increase in intracellular calcium concentrations.
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Mitochondrial Dysfunction: Calcium overload can disrupt mitochondrial function, leading to energy depletion and the production of reactive oxygen species (ROS).
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Activation of Cell Death Pathways: Elevated intracellular calcium and ROS can activate enzymatic pathways, including proteases and nucleases, that lead to apoptotic and necrotic cell death.
Q3: Are certain cell types more susceptible to this compound-induced cytotoxicity?
A3: Yes, cells expressing high levels of calcium-permeable kainate receptors are particularly vulnerable. This includes many types of neurons and oligodendrocytes. The specific subunit composition of the kainate receptors expressed by your cell line will also influence its sensitivity.
Q4: How can I distinguish between excitotoxicity and other potential causes of cell death (e.g., compound precipitation, contamination)?
A4: Excitotoxicity can be confirmed by demonstrating that the cell death is dependent on kainate receptor activation. A key experiment is to co-incubate your cells with this compound and a specific kainate receptor antagonist (like CNQX or NBQX). If the antagonist rescues the cells from this compound-induced death, it strongly suggests excitotoxicity is the cause. Standard checks for precipitation (visual inspection of media) and contamination (sterility testing) should also be performed.
Troubleshooting Guide
If you are experiencing unexpected decreases in cell viability with this compound, follow these steps to diagnose and mitigate the issue.
| Problem | Possible Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | Excitotoxicity due to high glutamate levels in the culture medium. | 1. Reduce Glutamate: Use a low-glutamate or glutamate-free culture medium. 2. Titrate this compound: Perform a dose-response curve to find the optimal concentration that provides the desired modulatory effect without significant toxicity. 3. Use a KAR Antagonist: As a control, co-treat with a KAR antagonist (e.g., NBQX) to confirm the effect is on-target. |
| Variability in cell viability results between experiments | Inconsistent glutamate concentrations in media batches or from cell secretions. | 1. Standardize Media: Use the same batch of media for a set of experiments. 2. Control Cell Density: Plate cells at a consistent density, as high densities can lead to increased glutamate secretion. 3. Conditioned Media Control: Test the effect of conditioned media from high-density cultures on fresh cells to assess the impact of secreted factors. |
| Cell death observed even at low this compound concentrations | The cell line is highly sensitive to kainate receptor activation. | 1. Characterize Receptor Expression: Confirm the expression levels of kainate receptor subunits in your cell line (e.g., via qPCR or Western blot). 2. Calcium Imaging: Use a calcium-sensitive dye (e.g., Fura-2) to measure changes in intracellular calcium upon this compound application. This can help correlate receptor potentiation with downstream effects. 3. LDH Assay: Perform a lactate dehydrogenase (LDH) assay to quantify cytotoxicity by measuring membrane integrity. |
| Compound appears to be precipitating in the media | Poor solubility of this compound at the working concentration. | 1. Check Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic and sufficient to keep the compound in solution. 2. Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment from a concentrated stock. 3. Visual Inspection: Visually inspect the culture media under a microscope for any signs of compound precipitation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available literature. Use these values as a starting point for your experimental design.
| Parameter | Value | Receptor Subunit | Notes |
| EC₅₀ | 79 µM | GluK2a | Potentiation of glutamate-evoked currents. |
| Potentiation Fold-Increase (at 100 µM) | ~59-fold | GluK3a | Markedly potentiates peak current amplitude. |
| ~15-fold | GluK2a | ||
| ~5-fold | GluK1b |
Note: These values are derived from specific experimental systems and may vary depending on your cell type, expression levels, and assay conditions.
Key Experimental Protocols
Protocol 1: Assessing Excitotoxicity using an LDH Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Methodology:
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations. Include the following controls:
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Vehicle control (e.g., DMSO).
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Positive control for cytotoxicity (e.g., Triton X-100).
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This compound + KAR antagonist (e.g., NBQX) to test for on-target toxicity.
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Incubation: Incubate for the desired treatment duration (e.g., 24-48 hours).
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LDH Measurement:
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Transfer a portion of the cell culture supernatant to a new 96-well plate.
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Add the LDH assay reaction mixture according to the manufacturer's instructions.
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Incubate at room temperature, protected from light, for the recommended time.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
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Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Measurement of Intracellular Calcium
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Methodology:
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Cell Plating: Seed cells on glass-bottom dishes suitable for microscopy.
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Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
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Baseline Measurement: Acquire baseline fluorescence images before adding any compounds.
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Compound Addition: Add this compound at the desired concentration and continuously record fluorescence changes. A positive control, such as a high concentration of glutamate or a calcium ionophore (e.g., ionomycin), should be used to determine the maximum fluorescence signal.
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Data Acquisition: Use a fluorescence microscope equipped with a camera and appropriate filter sets to capture images at regular intervals.
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Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the calcium concentration.
Visualizations
Caption: Kainate receptor over-potentiation leading to excitotoxicity.
Caption: Workflow for investigating unexpected cell death.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ influx through glutamate receptor-associated channels in retina cells correlates with neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Technical Support Center: BPAM344 in Kainate Receptor Studies
Welcome to the technical support center for the use of BPAM344, a positive allosteric modulator (PAM) of kainate receptors. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modulate kainate receptors?
This compound is a benzothiadiazine-based positive allosteric modulator (PAM) of kainate receptors (KARs).[1][2] It binds to a site distinct from the glutamate binding site, specifically at the interface of the ligand-binding domain (LBD) dimers.[3][4][5] Its primary mechanism of action is to stabilize the LBD dimer interface, which prevents the receptor from desensitizing in the presence of an agonist. This results in a potentiation of the glutamate-evoked currents. Cryo-EM structures have shown that two this compound molecules bind to each LBD dimer interface.
Q2: What is the selectivity profile of this compound?
This compound potentiates currents at homomeric GluK1, GluK2, and GluK3 kainate receptor subunits. However, it is not entirely selective for kainate receptors and has been shown to also potentiate currents at the AMPA receptor subunit GluA1i. The magnitude of potentiation can vary significantly between different kainate receptor subunits.
Q3: What are the reported EC50 values for this compound at different kainate receptor subunits?
The half-maximal effective concentration (EC50) of this compound varies depending on the specific kainate receptor subunit being studied. The reported values are summarized in the table below.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments using this compound.
Problem 1: Low or no potentiation of kainate receptor currents.
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Possible Cause 1: Suboptimal Agonist Concentration.
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Troubleshooting: The modulatory effect of this compound is dependent on the presence of a kainate receptor agonist like glutamate or kainate. Ensure that the agonist concentration used is sufficient to activate the receptors but is not saturating, as this can mask the potentiating effect of the PAM. It is recommended to perform an agonist dose-response curve to determine an appropriate concentration (e.g., EC10-EC20) for your experiments.
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Possible Cause 2: Issues with this compound solution.
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Troubleshooting: this compound is a poorly water-soluble drug. Improper solubilization can lead to a lower effective concentration in your assay. MedChemExpress suggests specific protocols for solubilizing this compound, for example, using DMSO, PEG300, Tween-80, and saline for in vivo studies. For in vitro experiments, ensure that the final DMSO concentration is low enough to not affect your cells or receptor function. Always prepare fresh solutions and check for any precipitation.
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Possible Cause 3: Incorrect Kainate Receptor Subunit Expression.
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Troubleshooting: The potentiation by this compound varies between different kainate receptor subunits. Verify the expression of the intended kainate receptor subunit in your experimental system (e.g., HEK293 cells, oocytes, or neurons) using techniques like Western blotting or immunocytochemistry.
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Problem 2: High variability in experimental results.
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Possible Cause 1: Inconsistent this compound Concentration.
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Troubleshooting: Due to its poor solubility, this compound may not be evenly distributed in your stock solution or final assay buffer. Ensure thorough mixing and vortexing of the stock solution before each use. Prepare fresh dilutions for each experiment.
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Possible Cause 2: Desensitization of Kainate Receptors.
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Troubleshooting: While this compound is known to reduce desensitization, prolonged application of high agonist concentrations can still lead to receptor desensitization. Optimize the duration of agonist and this compound application. Rapid perfusion systems are recommended for electrophysiological recordings to ensure precise timing.
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Problem 3: Off-target effects observed.
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Possible Cause: Lack of Selectivity.
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Troubleshooting: this compound is known to also potentiate AMPA receptors. If your experimental system expresses both kainate and AMPA receptors, the observed effects may not be solely due to kainate receptor modulation. Use specific AMPA receptor antagonists (e.g., GYKI 52466) to isolate the effects on kainate receptors. It is also crucial to perform control experiments on cells that do not express the target kainate receptor to identify any non-specific effects of this compound.
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Quantitative Data Summary
| Parameter | GluK1 | GluK2 | GluK3 | AMPA (GluA1i) | Reference |
| EC50 | 26.3 µM | 75.4 µM - 79 µM | 639 µM | - | |
| Fold Potentiation (at 100 µM) | 5-fold | 15-fold | 59-fold | 5-fold | |
| Effect on Desensitization | Markedly decreased | Markedly decreased | Markedly decreased | - |
Experimental Protocols
1. Electrophysiological Recording of Kainate Receptor Currents
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Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Cells are transiently transfected with plasmids encoding the desired rat GluK2 subunit using a suitable transfection reagent.
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Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection. The external solution contains (in mM): 150 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The internal solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.
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Drug Application: Glutamate and this compound are applied using a rapid solution exchange system. To study the effect of this compound, cells are pre-incubated with this compound for a defined period before co-application with glutamate.
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Data Analysis: The peak current amplitude and desensitization time constants are measured and analyzed. The potentiation by this compound is calculated as the ratio of the peak current in the presence of this compound to the peak current in its absence.
2. Calcium-Sensitive Fluorescence-Based Assay
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Cell Culture: Stably transfected HEK293 cells expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are used.
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Assay Principle: This assay measures the influx of calcium through the ion channel upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Procedure:
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Plate the cells in a 96-well plate.
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Load the cells with the calcium-sensitive dye.
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A baseline fluorescence is measured.
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This compound is added to the wells, followed by the addition of a kainate receptor agonist (e.g., kainate).
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The change in fluorescence intensity is monitored using a fluorescence plate reader.
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Data Analysis: The increase in fluorescence is proportional to the calcium influx and thus to the receptor activity. Dose-response curves for this compound can be generated to determine its EC50 value.
Visualizations
Caption: Mechanism of this compound action on kainate receptors.
Caption: General experimental workflow for studying this compound.
Caption: Troubleshooting logic for low potentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sobolevskylab.org [sobolevskylab.org]
improving the signal-to-noise ratio in BPAM344-mediated responses
Welcome to the technical support center for BPAM344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in experiments involving the positive allosteric modulator (PAM) this compound and kainate receptors (KARs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of ionotropic glutamate kainate receptors (KARs), specifically targeting the GluK1, GluK2, and GluK3 subunits.[1][2] It binds to the interface of the ligand-binding domain (LBD) dimer.[3][4][5] In the absence of an agonist like glutamate, this compound stabilizes the receptor in a closed, non-conducting state. However, in the presence of an agonist, this compound potentiates the ion flow through the channel and significantly slows down the receptor's desensitization rate, leading to a more sustained and amplified signal.
Q2: Which experimental systems are suitable for studying this compound-mediated responses?
A2: this compound's effects are commonly studied using two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293 cells) transiently or stably expressing specific KAR subunits. Calcium imaging assays using fluorescent indicators are also a robust method, particularly for higher-throughput screening, in cell lines expressing calcium-permeable KARs.
Q3: What are the typical working concentrations for this compound and agonists?
A3: The optimal concentrations will vary depending on the KAR subunit and the specific assay. For this compound, a concentration range of 10 µM to 100 µM is often effective. The EC50 of this compound for potentiating a response to 100 µM kainate has been reported as 26.3 µM for GluK1, 75.4 µM for GluK2, and 639 µM for GluK3. Agonist concentrations should be titrated to determine the optimal concentration for stimulation in the presence of this compound.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound can be dissolved in DMSO to prepare a high-concentration stock solution (e.g., 250 mg/mL). For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Working solutions can be prepared by diluting the stock in the appropriate assay buffer. Ensure thorough mixing to avoid precipitation.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can obscure the true effect of this compound in your experiments. This guide addresses common issues and provides solutions to enhance your signal quality.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Autofluorescence from cell culture media (e.g., phenol red), plasticware, or endogenous cellular components. | - Use phenol red-free media for fluorescence-based assays. - For fluorescence microscopy, use glass-bottom plates. For plate reader assays, use black-walled, clear-bottom plates to reduce crosstalk and background. - Wash cells with a buffered saline solution (e.g., HBSS) before adding the fluorescent dye and before recording to remove residual media and unbound dye. |
| High concentration or non-specific binding of the fluorescent dye. | - Titrate the concentration of the calcium indicator dye to find the lowest concentration that gives a robust signal. - Ensure that the dye loading time and temperature are optimized for your cell type. | |
| Receptor activation by endogenous agonists in the serum or cell culture medium. | - Reduce the serum concentration or switch to a serum-free medium for a period before and during the assay. - Wash cells thoroughly with assay buffer before starting the experiment. | |
| Low Signal Amplitude | Suboptimal concentration of this compound or the agonist. | - Perform a dose-response curve for both the agonist and this compound to determine their optimal concentrations for your specific KAR subunit and cell line. - The EC50 of the agonist may shift in the presence of a PAM, so re-titration is crucial. |
| Low expression of functional kainate receptors on the cell surface. | - Verify the transfection efficiency if using transient expression. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells. - For stable cell lines, ensure the expression level is adequate and has not diminished over passages. - Ensure proper trafficking of the receptor to the cell surface. | |
| Rapid receptor desensitization, even in the presence of this compound. | - While this compound significantly reduces desensitization, it may not completely abolish it, especially at lower concentrations. Optimize the this compound concentration. - Ensure rapid and uniform application of the agonist to capture the peak response. | |
| Poor cell health or viability. | - Ensure cells are healthy and not over-confluent. Plate cells at an optimal density to achieve a confluent monolayer on the day of the experiment. - Minimize exposure to high concentrations of DMSO or other solvents. | |
| High Variability Between Wells/Replicates | Uneven cell plating. | - Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the plate. - Avoid the "edge effect" by not using the outermost wells of the microplate or by filling them with sterile buffer or media. |
| Inconsistent reagent addition. | - Use automated liquid handlers for reagent addition if available. If performing manual additions, use a multichannel pipette and ensure consistent timing and technique. | |
| Phototoxicity or photobleaching during fluorescence imaging. | - Minimize the exposure time and intensity of the excitation light. - Use a more photostable fluorescent dye if possible. - Acquire a baseline reading before agonist addition and normalize the response to this baseline (F/F0). |
Quantitative Data Summary
The following tables summarize the reported potentiation effects of this compound on various kainate receptor subunits.
Table 1: EC50 of this compound for Potentiation of Kainate-Evoked Currents
| Kainate Receptor Subunit | Agonist Concentration | This compound EC50 (µM) | Reference |
| GluK1 | 100 µM Kainate | 26.3 | |
| GluK2 | 100 µM Kainate | 75.4 | |
| GluK3 | 100 µM Kainate | 639 | |
| GluK2a | Glutamate | 79 |
Table 2: Potentiation of Peak Current Amplitude by 100 µM this compound
| Receptor Subunit | Fold Potentiation | Reference |
| GluK1b | 5-fold | |
| GluK2a | 15-fold | |
| GluK3a | 59-fold | |
| GluA1i (AMPA Receptor) | 5-fold |
Table 3: Effect of this compound on GluK2a Desensitization Kinetics
| Condition | Desensitization Time Constant (ms) | Reference |
| Glutamate alone | 5.5 | |
| Glutamate + this compound | 775 |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as a positive allosteric modulator at the kainate receptor. The following diagram illustrates its mechanism of action.
Caption: Mechanism of this compound positive allosteric modulation of kainate receptors.
Experimental Workflow: Calcium Imaging Assay
This workflow outlines the key steps for performing a calcium imaging experiment to assess this compound activity.
Caption: Workflow for a this compound calcium imaging assay.
Detailed Protocol: Calcium-Sensitive Fluorescence-Based Assay
This protocol is designed for a 96-well plate format using HEK293 cells expressing a calcium-permeable kainate receptor subunit (e.g., GluK1(Q), GluK2(Q)).
Materials:
-
HEK293 cells stably or transiently expressing the kainate receptor of interest.
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (optional, can improve dye retention in some cell lines).
-
This compound stock solution (in DMSO).
-
Agonist stock solution (e.g., L-Glutamate or Kainate in water or buffer).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into the 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution in Assay Buffer. For Fluo-4 AM, a final concentration of 2-4 µM is typical. If using probenecid, add it to the loading solution (final concentration ~2.5 mM).
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C or room temperature (optimization may be required).
-
-
Compound Addition and Baseline Reading:
-
Prepare a 2X working solution of this compound and the vehicle control in Assay Buffer.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 50 µL of buffer in the wells.
-
Place the plate in the fluorescence plate reader.
-
Add 50 µL of the 2X this compound or vehicle solution to the appropriate wells.
-
Allow for a pre-incubation period of 5-15 minutes.
-
Acquire a baseline fluorescence reading for 10-20 seconds.
-
-
Agonist Stimulation and Signal Acquisition:
-
Prepare a 5X or 10X working solution of the agonist in Assay Buffer.
-
Using the instrument's injectors, add the agonist to all wells while simultaneously starting the kinetic read.
-
Record the fluorescence signal every 1-2 seconds for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time (F) to the baseline fluorescence (F0), i.e., F/F0.
-
The peak response or the area under the curve can be used for quantifying the effect of this compound.
-
Plot the dose-response curves to determine EC50 or IC50 values.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in this compound experiments.
Caption: A logical guide to troubleshooting signal-to-noise issues in this compound assays.
References
- 1. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icdar.org [icdar.org]
- 5. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
Validation & Comparative
Validating BPAM344's Specificity for Kainate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs), and compares its specificity with other well-established KAR antagonists. The data presented here is intended to assist researchers in selecting the appropriate pharmacological tools to investigate the physiological and pathological roles of KARs.
Executive Summary
This compound is a potent positive allosteric modulator of kainate receptors, demonstrating subunit-specific potentiation of glutamate-evoked currents. While not a direct antagonist, its specificity for KARs can be critically evaluated by comparing its activity profile with that of selective antagonists. This guide benchmarks this compound against three such antagonists: ACET, UBP310, and LY382884, providing quantitative data on their potency and selectivity for different KAR subunits. Understanding these distinct pharmacological profiles is essential for the precise dissection of kainate receptor function in the central nervous system.
Comparative Analysis of this compound and Alternative Kainate Receptor Ligands
The following tables summarize the quantitative data for this compound and selected kainate receptor antagonists. This allows for a direct comparison of their potency and selectivity for various kainate receptor subunits.
Table 1: Potency of this compound as a Positive Allosteric Modulator of Kainate Receptors
| Compound | Subunit | EC50 (µM) | Fold Potentiation | Reference |
| This compound | GluK1b | - | 5-fold (at 100 µM) | [1] |
| GluK2a | 79 | 15-fold (at 100 µM) | [1] | |
| GluK3a | - | 59-fold (at 100 µM) | [1] | |
| GluA1i (AMPA) | - | 5-fold (at 100 µM) | [1] |
EC50 represents the concentration of this compound required to elicit half-maximal potentiation of the glutamate-evoked current. Fold potentiation indicates the increase in the peak current amplitude in the presence of the specified concentration of this compound.
Table 2: Comparative Potency and Selectivity of Kainate Receptor Antagonists
| Compound | Subunit | K_i / K_b / IC50 (nM) | Selectivity Profile | Reference |
| ACET | GluK1 | 1.4 (K_b) | Highly selective for GluK1. Ineffective at GluK2 and GluK3 up to 100 µM and 1 µM, respectively. | |
| UBP310 | GluK1 | 21 (K_D) | ~30-fold higher affinity for GluK1 over GluK3. No specific binding to GluK2. | |
| GluK3 | 650 (K_D) | |||
| LY382884 | GluR5 (GluK1) | 0.95 µM (IC50) | Selective for GluR5 (GluK1). |
K_i (inhibitor constant), K_b (dissociation constant of an antagonist), and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency.
Experimental Methodologies
The data presented in this guide were generated using a combination of electrophysiological, radioligand binding, and fluorescence-based assays. The general protocols for these key experiments are detailed below.
Patch-Clamp Electrophysiology
Objective: To measure the effect of compounds on the ion channel function of kainate receptors expressed in a cellular system.
General Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired kainate receptor subunits (e.g., GluK1, GluK2, GluK3).
-
Whole-Cell Patch-Clamp Recording:
-
Transfected cells are identified, often by co-transfection with a fluorescent protein.
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is sealed onto the cell membrane to achieve a high-resistance "giga-ohm" seal.
-
The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the entire cell ("whole-cell" configuration).
-
The cell is voltage-clamped at a holding potential of -60 mV to -70 mV.
-
-
Drug Application:
-
The agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current through the kainate receptors.
-
For antagonist studies, the antagonist is pre-applied before the co-application with the agonist.
-
For positive allosteric modulator studies (like this compound), the modulator is typically co-applied with the agonist.
-
-
Data Acquisition and Analysis:
-
The resulting currents are recorded, amplified, and digitized.
-
The peak amplitude of the agonist-evoked current is measured in the presence and absence of the test compound.
-
For antagonists, IC50 values are determined by fitting concentration-response curves.
-
For PAMs, EC50 values for potentiation and the degree of potentiation are calculated.
-
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: HEK293 cells stably expressing a specific kainate receptor subunit (e.g., GluK1, GluK2, or GluK3) are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction:
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]UBP310) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The data is then plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, and the K_i value is calculated using the Cheng-Prusoff equation.
Calcium Imaging Assays
Objective: To measure changes in intracellular calcium concentration as a functional readout of kainate receptor activation.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the kainate receptor of interest are plated on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence Microscopy: The coverslip is mounted on an inverted microscope equipped for fluorescence imaging. The cells are illuminated at the appropriate excitation wavelength(s), and the emitted fluorescence is captured by a camera.
-
Drug Application: A baseline fluorescence is recorded before the application of a kainate receptor agonist (e.g., kainate or domoate). The change in fluorescence upon agonist application reflects the influx of calcium through the activated receptors.
-
Data Analysis: The fluorescence intensity of individual cells is measured over time. The change in fluorescence (or the ratio of fluorescence at two different excitation wavelengths for ratiometric dyes like Fura-2) is used to calculate the relative change in intracellular calcium concentration. The potency of agonists (EC50) or antagonists (IC50) can be determined from concentration-response curves.
Visualizing Kainate Receptor Signaling and Experimental Logic
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a valuable tool for studying kainate receptors, acting as a positive allosteric modulator that enhances receptor function rather than blocking it. Its specificity, particularly its potentiation of GluK1, GluK2, and GluK3 subunits, makes it useful for investigating the roles of these specific receptor subtypes in synaptic transmission and plasticity. However, its activity on AMPA receptors at higher concentrations necessitates careful experimental design and concentration selection to ensure kainate receptor-specific effects.
In contrast, antagonists like ACET, UBP310, and LY382884 offer a direct means of inhibiting kainate receptor activity with varying degrees of subunit selectivity. ACET and UBP310, with their high affinity for GluK1, are particularly useful for dissecting the functions of GluK1-containing receptors.
The choice between using a PAM like this compound or an antagonist will depend on the specific research question. To investigate the consequences of enhanced kainate receptor signaling, this compound is the appropriate tool. To probe the necessity of kainate receptor activity, a selective antagonist is required. By understanding the distinct properties of these compounds, researchers can more effectively elucidate the complex roles of kainate receptors in health and disease.
References
A Comparative Guide to BPAM344 and Other Benzothiadiazine-Based Modulators of Ionotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BPAM344 with other notable benzothiadiazine-based positive allosteric modulators (PAMs) of kainate and AMPA receptors. The information presented is based on available experimental data to assist researchers in selecting appropriate tools for their studies of glutamatergic signaling.
Overview of Benzothiadiazine-Based Modulators
Benzothiadiazine derivatives have emerged as a significant class of modulators for ionotropic glutamate receptors, particularly AMPA and kainate receptors.[1] These compounds typically act as positive allosteric modulators, enhancing the receptor's response to the endogenous agonist glutamate.[2][3] Their mechanism of action generally involves binding to the ligand-binding domain (LBD) dimer interface, which stabilizes the receptor in an active or agonist-bound conformation and reduces desensitization.[4][5] This modulation of receptor activity holds therapeutic potential for various neurological and psychiatric disorders.
This guide focuses on a comparative analysis of this compound against other key benzothiadiazine-based modulators, including BPAM521, BPAM121, and the well-characterized compound IDRA21.
Comparative Performance Data
The following tables summarize the quantitative data on the modulatory effects of this compound and its analogues on kainate and AMPA receptor subunits.
Table 1: Potentiation of Kainate Receptor Subunits
| Modulator | Receptor Subunit | EC50 (µM) | Maximum Potentiation (Fold-Increase) | Effect on Desensitization | Reference(s) |
| This compound | GluK1b | - | 5-fold (at 100 µM) | Markedly decreased | |
| GluK2a | 79 | 15-fold (at 100 µM), 21-fold (at 200 µM) | Markedly decreased (from 5.5 to 775 ms) | ||
| GluK3a | - | 59-fold (at 100 µM) | Markedly decreased | ||
| BPAM521 | GluK2a | 159 | 12-fold (at 300 µM) | - | |
| BPAM121 | GluK2a | - | No potentiation observed (up to 300 µM) | - | |
| IDRA21 | Recombinant KARs | High µM range | - | Decrease in desensitization | |
| Compound 2 (c2) | Recombinant KARs | High µM range | More efficacious than IDRA21 | Decrease in desensitization |
EC50 values and fold potentiation can vary depending on the experimental conditions, including agonist concentration.
Table 2: Potentiation of AMPA Receptor Subunits
| Modulator | Receptor Subunit | EC50 (µM) | Maximum Potentiation (Fold-Increase) | Reference(s) |
| This compound | GluA1i | - | 5-fold (at 100 µM) | |
| IDRA21 | GluA1 (homomeric) | - | Higher efficacy than on GluA2 | |
| GluA2 (homomeric) | ~100 | Lower efficacy than on GluA1 | ||
| Compound 2 (c2) | GluA1 (homomeric) | - | Higher efficacy than on GluA2; more potent and efficacious than IDRA21 | |
| GluA2 (homomeric) | - | Lower efficacy than on GluA1; more potent and efficacious than IDRA21 |
Mechanism of Action and Signaling Pathway
This compound and related benzothiadiazine modulators act by binding to a cavity at the dimer interface of the ligand-binding domains (LBDs) of kainate and AMPA receptors. This binding stabilizes the LBD dimer, which in turn prevents the conformational changes that lead to receptor desensitization in the continued presence of glutamate. By reducing desensitization, these modulators prolong the influx of ions through the receptor channel, thereby potentiating the postsynaptic response.
Experimental Protocols
The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology on HEK293 cells transiently expressing specific kainate or AMPA receptor subunits.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of glutamate-evoked currents by benzothiadiazine modulators.
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired kainate or AMPA receptor subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.
-
Glutamate (agonist) is applied rapidly to the cell using a fast-perfusion system.
-
The modulator (e.g., this compound) is co-applied with glutamate to assess its effect on the current response.
-
Data are acquired and analyzed using appropriate software (e.g., pCLAMP).
Data Analysis:
-
The peak amplitude of the glutamate-evoked current is measured in the absence and presence of the modulator.
-
The fold-potentiation is calculated as the ratio of the peak current in the presence of the modulator to the peak current in its absence.
-
The EC₅₀ is determined by fitting the concentration-response data to a Hill equation.
-
Desensitization kinetics are analyzed by fitting the decay of the current trace to an exponential function.
Structural Insights
Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided high-resolution structures of this compound and other benzothiadiazine modulators in complex with the LBD of kainate and AMPA receptors. These structures confirm that two modulator molecules bind per LBD dimer interface. The binding of this compound has been shown to stabilize the GluK2 receptor in a closed state, even in the absence of an agonist. The structural differences between various benzothiadiazine derivatives, such as substitutions on the benzothiadiazine core, can significantly impact their binding affinity and efficacy at different receptor subtypes. For instance, the nature of the substituent at the 4-position of the benzothiadiazine ring influences the modulatory activity on kainate versus AMPA receptors.
Conclusion
This compound is a potent positive allosteric modulator of kainate receptors, exhibiting significant potentiation of GluK1, GluK2, and GluK3 subunits. It also shows activity at AMPA receptors. In comparison, BPAM521 is another effective modulator of GluK2a, though with a higher EC50 than this compound. BPAM121, however, shows no significant potentiation of GluK2a. The well-established AMPA receptor modulator IDRA21 and its more potent derivative, compound 2, also exhibit modulatory effects on kainate receptors, although their potency is generally lower compared to their effects on AMPA receptors.
The choice of a specific benzothiadiazine-based modulator will depend on the research question, including the desired receptor subtype selectivity and the required potency. The detailed experimental protocols and comparative data provided in this guide aim to facilitate the selection of the most appropriate compound for investigating the complex roles of kainate and AMPA receptors in neuronal function and disease.
References
- 1. Modulation of kainate--activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structure-Function Study of Positive Allosteric Modulators of Kainate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BPAM344's Potency on GluK1 vs. GluK2 Kainate Receptors
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the positive allosteric modulator (PAM) BPAM344, focusing on its differential potency at two major kainate receptor (KAR) subunits, GluK1 and GluK2. Kainate receptors, a subtype of ionotropic glutamate receptors (iGluRs), are critical for regulating synaptic transmission and neuronal excitability in the central nervous system.[1] The development of subunit-selective modulators is essential for dissecting the specific physiological and pathological roles of these receptors and for designing novel therapeutics for conditions like epilepsy, neuropathic pain, and psychiatric disorders.[1]
This compound is a benzothiadiazine-based modulator known to potentiate both AMPA and kainate receptors.[2] It functions by binding to the ligand-binding domain (LBD) dimer interface, acting as a molecular "adhesive" that stabilizes the receptor in an active, open state and prevents or slows desensitization. This guide synthesizes key experimental data to objectively compare its effects on GluK1 and GluK2.
Quantitative Comparison of this compound Potency
The potency of this compound, quantified by its half-maximal effective concentration (EC50), has been determined using distinct experimental methodologies. Recent studies utilizing a calcium-sensitive fluorescence-based assay show a clear preference for GluK1 over GluK2. Electrophysiological studies have also established the potency of this compound at GluK2.
| Parameter | GluK1 | GluK2 | Experimental Method | Source(s) |
| EC50 | 26.3 µM | 75.4 µM | Calcium-Sensitive Fluorescence-Based Assay | |
| EC50 | Not Reported | 79 µM | Electrophysiology (Whole-Cell Patch-Clamp) |
These data indicate that this compound is approximately 2.8 to 3 times more potent at homomeric GluK1 receptors than at GluK2 receptors when measured via fluorescence-based assays in the presence of kainate. The EC50 value for GluK2 is remarkably consistent across both fluorescence and electrophysiology techniques (75.4 µM vs. 79 µM).
Mechanism of Action: Allosteric Modulation
This compound does not activate kainate receptors on its own. Instead, it potentiates the currents evoked by an agonist like glutamate or kainate. Cryo-electron microscopy (cryo-EM) structures have revealed that two this compound molecules bind per LBD dimer interface. This binding stabilizes the interface, preventing the conformational changes that lead to rapid receptor desensitization, thereby prolonging channel opening and increasing the total ion flux.
Caption: Mechanism of this compound as a positive allosteric modulator of kainate receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Calcium-Sensitive Fluorescence-Based Assay
This high-throughput assay measures the potentiation of agonist-induced calcium (Ca2+) influx in cells engineered to express specific kainate receptor subunits.
-
Cell Lines: Stable GT-HEK293 cell lines individually expressing homomeric human GluK1 or GluK2 receptors are used.
-
Principle: Kainate receptors are permeable to Ca2+. This compound enhances the agonist-evoked signal by reducing receptor desensitization, leading to a larger and more sustained Ca2+ influx that can be measured with a fluorescent indicator.
-
Reagents:
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Kainate receptor agonist (e.g., Kainate or Glutamate).
-
This compound.
-
-
Procedure:
-
Cell Plating: Seed the stable GluK1- or GluK2-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom microplates and culture until confluent.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Compound Preparation: Prepare a dose-response plate containing serial dilutions of this compound. A fixed, sub-maximal concentration of an agonist (e.g., 100 µM kainate) is included to elicit a baseline response.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading.
-
Compound Addition: Add the this compound/agonist solutions to the wells and continuously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is normalized to the baseline. A dose-response curve is generated by plotting the normalized fluorescence against the concentration of this compound. The EC50 value is calculated using a non-linear regression model (e.g., four-parameter logistic equation).
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the receptor channels in response to agonist and modulator application, providing detailed information on receptor kinetics.
-
Expression System: Transiently or stably transfected HEK293 cells expressing the desired rat kainate receptor subunit (e.g., GluK2a).
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents. The effect of this compound is quantified by measuring the increase in the peak amplitude of the glutamate-evoked current.
-
Reagents:
-
External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2.
-
L-Glutamate.
-
This compound.
-
-
Procedure:
-
Recording: Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Use a rapid solution exchange system to apply drugs. First, apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a control current and measure its peak amplitude and desensitization rate.
-
Modulator Co-application: After a washout period, co-apply glutamate with varying concentrations of this compound.
-
Measurement: Record the potentiated peak current amplitude. The potentiation is calculated as the ratio of the peak current in the presence of this compound to the control current. Effects on desensitization and deactivation kinetics are also measured.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of potentiation against the this compound concentration. Calculate the EC50 value from this curve.
-
References
Validating the Binding Site of BPAM344 on the Kainate Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies used to validate the binding site of BPAM344, a positive allosteric modulator (PAM) of the kainate receptor. We will explore the structural basis of its interaction and compare its effects with other known kainate receptor modulators.
This compound has emerged as a significant tool for studying the function of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for synaptic transmission in the central nervous system.[1][2] Understanding the precise binding location and mechanism of action of molecules like this compound is paramount for the development of novel therapeutics targeting neurological and psychiatric disorders.[3][4]
Structural and Functional Validation of the this compound Binding Site
Recent structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have been instrumental in elucidating the binding site of this compound on the GluK2 kainate receptor subunit.[1] These studies have revealed that two molecules of this compound bind at the interface of the ligand-binding domain (LBD) dimer. This binding site is distinct from the agonist-binding pocket where glutamate binds and from the binding sites of other modulators like the competitive antagonist DNQX and the negative allosteric modulator perampanel.
Functionally, this compound acts as a positive allosteric modulator, potentiating the currents evoked by glutamate. It achieves this by stabilizing the LBD dimer interface, acting as an "adhesive" that prevents the receptor from entering a desensitized state. This mechanism enhances the receptor's response to the endogenous ligand.
Comparative Analysis of Kainate Receptor Modulators
To better understand the unique properties of this compound, it is useful to compare it with other molecules that interact with the kainate receptor. The following table summarizes the key characteristics of this compound, the competitive antagonist DNQX, and the negative allosteric modulator perampanel.
| Feature | This compound | DNQX | Perampanel |
| Binding Site | Ligand-binding domain (LBD) dimer interface | Agonist binding site within the LBD clamshell | Ion channel extracellular collar sites |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Competitive Antagonist | Negative Allosteric Modulator (NAM) |
| Effect on Receptor | Potentiates glutamate-evoked currents and prevents desensitization | Blocks agonist binding and prevents channel opening | Stabilizes the closed state of the ion channel |
Quantitative Comparison of Benzothiadiazine-Based Modulators
This compound belongs to a class of benzothiadiazine-based modulators. The following table presents quantitative data on the potentiation of glutamate-evoked currents by this compound and a related compound, BPAM521, on the GluK2a subunit.
| Compound | EC50 (µM) for GluK2a | Fold Potentiation of Peak Current at GluK2a |
| This compound | 79 | 15-fold (at 100 µM) to 21-fold (at 200 µM) |
| BPAM521 | 159 | 12-fold (at 300 µM) |
| BPAM121 | No potentiation observed | N/A |
Experimental Protocols
The validation of the this compound binding site relies on a combination of structural biology and functional assays. Below are overviews of the key experimental methodologies employed.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution structure of large protein complexes in a near-native state.
Methodology:
-
Protein Expression and Purification: The kainate receptor (e.g., GluK2) is expressed in a suitable cell line (e.g., HEK293 cells) and purified.
-
Complex Formation: The purified receptor is incubated with the ligand of interest (this compound) to form a stable complex.
-
Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane to create a thin layer of vitrified ice, preserving the protein's structure.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope, collecting a large dataset of particle images from different orientations.
-
Image Processing and 3D Reconstruction: The particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the receptor-ligand complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
X-ray Crystallography
X-ray crystallography provides atomic-level detail of protein structures.
Methodology:
-
Protein Expression and Purification: The ligand-binding domain (LBD) of the kainate receptor is expressed and purified.
-
Crystallization: The purified LBD is co-crystallized with the ligand (this compound) under specific conditions of pH, temperature, and precipitant concentration to form well-ordered crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, which diffracts to produce a unique pattern.
-
Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the unit cell. The phase information is solved using molecular replacement or other methods.
-
Model Building and Refinement: An atomic model is built into the electron density map and refined to produce a final, high-resolution structure of the LBD-ligand complex.
Calcium-Sensitive Fluorescence-Based Assays
These cell-based assays are used to functionally characterize the effect of modulators on receptor activity.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is transiently or stably transfected with the gene encoding the kainate receptor subunit of interest.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The cells are exposed to the agonist (e.g., glutamate) in the presence or absence of the modulator (this compound).
-
Signal Detection: Activation of the kainate receptor leads to calcium influx, which is detected as an increase in fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence is quantified to determine the effect of the modulator on agonist-evoked receptor activity, allowing for the determination of EC50 or IC50 values.
Visualizing Kainate Receptor Modulation and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for binding site validation, and a comparison of modulator binding sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive and negative allosteric modulation of GluK2 kainate receptors by this compound and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sobolevskylab.org [sobolevskylab.org]
- 4. The positive allosteric modulator this compound and L-glutamate introduce an active-like structure of the ligand-binding domain of GluK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the allosteric mechanism of BPAM344 with structural biology techniques
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the allosteric modulator BPAM344, focusing on the structural and functional data that confirm its mechanism of action on the kainate receptor GluK2. By objectively comparing this compound with other relevant allosteric modulators, this document serves as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The information presented is supported by experimental data from cryo-electron microscopy (cryo-EM), X-ray crystallography, and functional assays, offering a detailed understanding of the molecular interactions that govern the allosteric regulation of this important ion channel.
Performance Comparison of Allosteric Modulators Targeting Kainate Receptors
The following tables summarize the quantitative data on the potency and efficacy of this compound and other allosteric modulators targeting kainate receptors. These values, derived from electrophysiological and fluorescence-based assays, provide a clear comparison of their effects on different receptor subtypes.
Table 1: Potency of Positive Allosteric Modulators (PAMs) on Kainate Receptors
| Compound | Target | EC50 (µM) | Assay Type |
| This compound | GluK1 | 26.3[1][2] | Calcium-sensitive fluorescence-based assay |
| This compound | GluK2 | 75.4 - 79[1][2][3] | Calcium-sensitive fluorescence-based assay / Electrophysiology |
| This compound | GluK3 | 639 | Calcium-sensitive fluorescence-based assay |
| This compound | GluA2 (AMPA Receptor) | 0.9 | Not Specified |
| BPAM521 | GluK2a | Not Specified | Not Specified |
Table 2: Potency of Negative Allosteric Modulator (NAM) on Kainate Receptors
| Compound | Target | IC50 (µM) | Assay Type |
| Perampanel | GluK1 (homomeric) | 19 | Electrophysiology |
| Perampanel | GluK2 (homomeric) | ~26 | Electrophysiology |
| Perampanel | GluK1/GluK5 | Not Specified | Electrophysiology |
| Perampanel | GluK2/GluK5 | Not Specified | Electrophysiology |
| Perampanel | GluK2/Neto1 | 5.4 | Electrophysiology |
| Perampanel | GluK2/Neto2 | 5.8 | Electrophysiology |
Structural Basis of this compound Allostery
Structural biology techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in elucidating the allosteric mechanism of this compound. These studies have revealed that this compound binds to a distinct allosteric site on the GluK2 receptor, located at the interface between the ligand-binding domain (LBD) dimers. This binding event stabilizes the LBD dimer interface, preventing the receptor from entering a desensitized state and thereby potentiating the ion channel's response to the agonist glutamate.
The cryo-EM structure of the GluK2-BPAM344 complex shows that two molecules of this compound bind per LBD dimer interface. This binding induces a conformational change that strengthens the interaction between the subunits, leading to a more stable, active state of the receptor.
Signaling Pathway and Experimental Workflow
To visualize the intricate processes involved, the following diagrams illustrate the kainate receptor signaling pathway, the experimental workflow for cryo-EM, and the logical framework for confirming the allosteric mechanism.
Caption: Allosteric modulation of the GluK2 receptor by this compound.
Caption: A simplified workflow for cryo-electron microscopy of membrane proteins.
Caption: Logical flow for confirming the allosteric mechanism of this compound.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) of GluK2-BPAM344 Complex
This protocol provides a general overview of the steps involved in determining the structure of the GluK2 receptor in complex with this compound using single-particle cryo-EM.
1. Protein Expression and Purification:
-
The cDNA encoding the rat GluK2 receptor is cloned into a suitable expression vector (e.g., pEG BacMam).
-
Recombinant baculovirus is generated and used to infect mammalian cells (e.g., HEK293S GnTI- cells) for protein expression.
-
Cells are harvested, and the membrane fraction is isolated.
-
The GluK2 protein is solubilized from the membrane using a mild detergent (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).
-
The solubilized protein is purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography (SEC) to isolate monodisperse, tetrameric receptors.
2. Complex Formation and Grid Preparation:
-
The purified GluK2 protein is incubated with an excess of this compound to ensure saturation of the allosteric binding sites.
-
A small volume of the protein-ligand complex (typically 3-4 µL) is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 gold grids).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This process traps the protein complexes in a thin layer of vitreous ice.
3. Cryo-EM Data Acquisition:
-
The frozen grids are loaded into a transmission electron microscope (e.g., a Titan Krios operating at 300 kV) equipped with a direct electron detector.
-
A large dataset of images (micrographs) is collected automatically at various tilt angles.
4. Image Processing and 3D Reconstruction:
-
The collected micrographs are pre-processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF).
-
Individual particle images (projections of the GluK2-BPAM344 complex) are automatically picked from the micrographs.
-
The particles are subjected to 2D classification to remove noise and select for high-quality particles.
-
An initial 3D model is generated, and the particles are then used for 3D classification and refinement to obtain a high-resolution 3D density map of the complex.
-
An atomic model of the GluK2-BPAM344 complex is built into the cryo-EM density map and refined.
Calcium-Sensitive Fluorescence-Based Assay
This assay is used to functionally characterize the modulatory effects of compounds like this compound on kainate receptor activity in a high-throughput format.
1. Cell Culture and Plating:
-
HEK293 cells stably or transiently expressing the desired kainate receptor subunit (e.g., GluK2) are cultured in appropriate growth medium.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to a confluent monolayer.
2. Dye Loading:
-
The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) and often an anion-exchange inhibitor like probenecid (to prevent dye leakage) is added to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
3. Compound Addition and Signal Detection:
-
The plate is transferred to a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
A baseline fluorescence reading is taken.
-
The test compound (e.g., this compound at various concentrations) is added to the wells, followed shortly by the addition of a kainate receptor agonist (e.g., glutamate or kainate).
-
The fluorescence intensity in each well is monitored over time. An increase in intracellular calcium upon channel opening leads to a significant increase in the fluorescence signal.
4. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Dose-response curves are generated by plotting the ΔF against the concentration of the modulator.
-
The EC50 (for potentiators) or IC50 (for inhibitors) values are determined by fitting the data to a sigmoidal dose-response equation.
References
Independent Verification of BPAM344 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of published research findings on BPAM344, a positive allosteric modulator (PAM) of kainate receptors (KARs). It offers a direct comparison with other relevant compounds and includes detailed experimental data and protocols to support objective evaluation.
Comparative Performance Analysis
This compound has been shown to potentiate glutamate-evoked currents in various kainate receptor subunits.[1][2] The following table summarizes its quantitative effects in comparison to other modulators, providing a clear overview of its potency and impact on receptor kinetics.
| Compound | Target Subunit(s) | Effect | Potentiation of Peak Current | EC₅₀ | Impact on Desensitization Kinetics |
| This compound | GluK1b, GluK2a, GluK3a, GluA1i | Positive Allosteric Modulator | GluK2a: 21-fold (at 200 µM)[2], GluK3a: 59-fold (at 100 µM)[2], GluK1b: 5-fold (at 100 µM)[2], GluA1i: 5-fold (at 100 µM) | GluK2a: 79 µM, GluK1: 26.3 µM, GluK2: 75.4 µM, GluK3: 639 µM | Markedly decreases desensitization (e.g., from 5.5 to 775 ms for GluK2a) |
| BPAM521 | GluK2a | Positive Allosteric Modulator | 12-fold (at 300 µM) | 159 µM | Not specified |
| BPAM121 | GluK2a | No potentiation observed | N/A | N/A | Not specified |
| Perampanel | GluK2 | Negative Allosteric Modulator | N/A | N/A | Stabilizes the closed state of the channel |
| DNQX | KAR/AMPAR | Competitive Antagonist | N/A | N/A | Prevents channel opening and desensitization by locking the LBD clamshell open |
| Concanavalin A (ConA) | GluK1, GluK2 | Reduces desensitization | Not specified | Not specified | Limited effect on GluK3 |
Experimental Protocols
The findings presented in this guide are based on established experimental methodologies. The key techniques employed in the cited research include:
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells or HEK293S GnTl⁻ cells were commonly used for expressing recombinant KAR subunits.
-
Transfection: Cells were transiently transfected with plasmids encoding the desired KAR subunits (e.g., rat GluK2).
2. Electrophysiology:
-
Technique: Whole-cell patch-clamp recordings were utilized to measure glutamate-activated currents in transfected HEK293 cells.
-
Experimental Conditions: Recordings were performed at a membrane potential of -60 mV. Glutamate (e.g., 3 mM) was applied to elicit ionic currents. The effects of this compound and other modulators were assessed by co-applying them with glutamate.
3. Cryo-Electron Microscopy (Cryo-EM):
-
Purpose: To determine the high-resolution structure of KARs in complex with ligands like this compound, DNQX, and perampanel.
-
Methodology: The KAR protein (e.g., GluK2) was expressed and purified. The purified protein was then complexed with the ligand of interest, vitrified, and imaged using a cryo-electron microscope. Sophisticated software like RELION was used for image processing and 3D structure determination.
4. Calcium-Sensitive Fluorescence-Based Assays:
-
Purpose: To establish robust assays for testing agonists, antagonists, and positive allosteric modulators at GluK1-3.
-
Methodology: Stable cell lines expressing individual KAR subunits were established. Changes in intracellular calcium levels upon receptor activation in the presence of different compounds were monitored using calcium-sensitive fluorescent dyes like Fluo-4-AM or Fluo-8-AM.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of Kainate Receptors and the experimental workflow for assessing compound effects.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of BPAM344
This document provides immediate safety and logistical information for the proper disposal of BPAM344, a kainate receptor positive allosteric modulator. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
General Safety and Handling Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive information. General best practices include working in a well-ventilated area, preferably under a fume hood, and wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Avoid inhalation of any vapors or aerosols.[1] In case of skin or eye contact, rinse the affected area immediately with plenty of water and seek medical attention.[1]
Chemical Waste Profile
While a specific Safety Data Sheet for this compound is not publicly available, compounds of this nature, used in research and development, are typically treated as hazardous chemical waste. The following table summarizes the likely characteristics and handling requirements based on general safety data for similar research chemicals.
| Characteristic | Guideline | Citation |
| Waste Category | Chemical Waste | [2] |
| Physical State | Typically a solid (powder) or in solution (e.g., dissolved in DMSO). | [3] |
| Hazardous Properties | May be flammable, have specific target organ toxicity, and potential for reproductive toxicity. Assumed to be hazardous unless explicitly stated otherwise. | |
| Storage Requirements | Store in a designated, properly labeled, and sealed waste container. Keep waste containers closed except when adding waste. Segregate from incompatible materials. | |
| Disposal Method | Must be disposed of through an approved hazardous waste management service. Do not dispose of down the drain or in regular trash. | |
| Spill Cleanup | In case of a spill, use an absorbent material (e.g., Chemizorb®) to collect the substance, then dispose of the contaminated material as hazardous waste. Evacuate the area if necessary and consult with your institution's environmental health and safety (EHS) office. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of small quantities of this compound, typically generated during laboratory research.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate this compound waste from other types of waste (e.g., biological, radioactive, regular trash). Do not mix incompatible chemicals in the same waste container.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically resistant container for collecting this compound waste.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound". Include the concentration and solvent if in solution.
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container sealed at all times, except when adding waste.
-
Utilize secondary containment for liquid waste to prevent spills.
-
-
Disposal of Empty Containers :
-
To be considered empty, a container must be thoroughly rinsed.
-
The first rinseate must be collected and disposed of as hazardous chemical waste.
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container according to institutional guidelines (e.g., in designated glass disposal).
-
-
Request for Waste Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling BPAM344
Disclaimer: As a specific Safety Data Sheet (SDS) for BPAM344 is not publicly available, the following guidance is based on precautionary principles for handling novel research compounds with unknown toxicological properties. A thorough risk assessment should be conducted by researchers and their institution's Environmental Health and Safety (EHS) department prior to any handling of this substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions and establish a foundation of safety and trust in handling this novel compound.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound's hazards, a comprehensive approach to personal protection is mandatory. The minimum required PPE should be worn at all times when handling the compound.[1]
PPE Summary for Handling this compound
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | N95 or higher-rated respirator (if not in a certified fume hood) |
| Dissolving and Solution Handling | Safety Goggles or Face Shield | Double Nitrile Gloves | Lab Coat (fully buttoned) | Work within a certified chemical fume hood |
| Storage and Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Waste Disposal | Safety Goggles | Double Nitrile Gloves | Lab Coat (fully buttoned) | Work within a certified chemical fume hood |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with a new chemical.[2] The following protocol outlines the steps for safely preparing a stock solution of this compound.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation:
-
Before beginning, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials: this compound solid, appropriate solvent, volumetric flasks, pipettes, and waste containers.
-
Don the required personal protective equipment as outlined in the table above.[3]
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a powder-coated balance enclosure to minimize inhalation exposure.[3]
-
Use a tared weigh boat or paper.
-
Carefully transfer the desired amount of this compound using a dedicated spatula.
-
Immediately close the primary container of the solid compound.[3]
-
-
Dissolution:
-
Place the weigh boat or paper containing this compound into the appropriate volumetric flask.
-
Slowly add the solvent to the flask, rinsing the weigh boat or paper to ensure all of the compound is transferred.
-
Cap the flask and mix by inversion until the solid is fully dissolved. A vortex mixer or sonicator may be used if necessary.
-
-
Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a tightly sealed container in a designated, ventilated, and access-controlled storage area.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (e.g., weigh boat, gloves, pipette tips) in a designated hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
The disposal of chemical waste of unknown toxicity requires careful handling to ensure the safety of all personnel and to comply with regulations.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in separate, clearly labeled hazardous waste containers. Do not mix with other waste streams.
-
Labeling: Label waste containers with "Hazardous Waste," the name "this compound," and a statement such as "Caution: Chemical of Unknown Toxicity."
-
Container Management: Keep waste containers securely closed except when adding waste.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all local and federal regulations for hazardous waste disposal.
Visualizations
PPE Selection Workflow for Novel Compounds
Caption: PPE selection workflow for handling this compound.
Logical Relationship of Safety Procedures
Caption: Relationship between risk assessment and safety protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
